2-Methyl-4-(2-thienyl)-1,3-thiazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-thiophen-2-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS2/c1-6-9-7(5-11-6)8-3-2-4-10-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILMKDNBZMYHDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352813 | |
| Record name | 2-methyl-4-(2-thienyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21036-67-9 | |
| Record name | 2-methyl-4-(2-thienyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 2-Methyl-4-(2-thienyl)-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole-containing compounds are a significant class of heterocyclic scaffolds in medicinal chemistry, recognized for their wide range of pharmacological activities. This technical guide focuses on the physicochemical properties of a specific derivative, 2-Methyl-4-(2-thienyl)-1,3-thiazole. Understanding these properties is fundamental for drug discovery and development, as they critically influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its potential biological activity.
While experimental data for this specific molecule is limited in publicly accessible literature, this guide consolidates available predicted data and outlines the standard experimental protocols for determining its key physicochemical characteristics. Furthermore, it touches upon the general biological potential of the broader class of thienyl-thiazole derivatives.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some data is derived from computational predictions, it provides a valuable starting point for experimental investigation.
| Property | Value | Data Type |
| Molecular Formula | C₈H₇NS₂ | - |
| Molecular Weight | 181.28 g/mol | - |
| pKa | 2.50 ± 0.10 | Predicted[1] |
| Melting Point | Not available | Experimental data not found |
| Boiling Point | Not available | Experimental data not found |
| logP (Octanol/Water) | Not available | Experimental data not found |
| Solubility | Not available | Experimental data not found |
Experimental Protocols
Detailed experimental protocols for determining the key physicochemical properties of this compound are outlined below. These represent standard methodologies widely used in the field.
Synthesis via Hantzsch Thiazole Synthesis
A common and versatile method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis.[2][3][4] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the likely precursors would be a 2-halo-1-(thiophen-2-yl)ethan-1-one and thioacetamide.
General Protocol:
-
Reaction Setup: To a solution of the α-haloketone (1 equivalent) in a suitable solvent such as ethanol or methanol, add the thioamide (1-1.2 equivalents).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours and monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, commonly by recrystallization from an appropriate solvent or by column chromatography on silica gel, to yield the pure thiazole derivative.
Determination of Melting Point
The melting point is a crucial indicator of a compound's purity. The capillary method is a standard technique for its determination.
Protocol:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: The capillary tube is placed in a melting point apparatus.
-
Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Data Recording: The temperature at which the first liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range. A sharp melting range (typically ≤ 1 °C) is indicative of high purity.
Determination of logP (Octanol/Water Partition Coefficient)
The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique for its experimental determination.[5][6]
Protocol:
-
Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous shaking, followed by separation of the two phases.
-
Sample Preparation: A known concentration of this compound is dissolved in one of the phases (typically the one in which it is more soluble).
-
Partitioning: The solution is then mixed with an equal volume of the other phase in a separatory funnel. The mixture is shaken vigorously for a set period to allow for equilibrium to be reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Spectral Characterization
The structural elucidation of this compound would be confirmed through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the methyl, thienyl, and thiazole rings.[7]
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups and bond vibrations present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy would provide information about the electronic transitions within the conjugated system of the molecule.
Potential Biological Activities and Signaling Pathways
While no specific biological activities or signaling pathways have been reported for this compound, the broader class of thiazole and thienyl-thiazole derivatives has demonstrated a wide range of pharmacological effects, suggesting potential areas of investigation for this compound.
-
Anticancer Activity: Many thiazole derivatives have been reported to exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases (e.g., PI3K/mTOR), tubulin polymerization, and topoisomerase.[8][9][10][11][12][13] Thienyl-thiazole derivatives, in particular, have shown promise as anticancer agents.[10]
-
Antimicrobial Activity: The thiazole scaffold is a key component in many antimicrobial drugs.[14][15][16][17][18][19][20] Thienyl-substituted thiazoles have also been investigated for their antibacterial and antifungal properties.[18][19]
-
Enzyme Inhibition: Thiazole derivatives have been identified as inhibitors of various enzymes, including carbonic anhydrase, acetylcholinesterase, and others, making them attractive candidates for the treatment of a range of diseases.[21][22][23]
Visualizations
General Workflow for Hantzsch Thiazole Synthesis
The following diagram illustrates the general experimental workflow for the Hantzsch synthesis of a thiazole derivative.
Logical Relationship for Physicochemical Property Determination
This diagram outlines the logical flow for the determination and application of key physicochemical properties in early-stage drug discovery.
Conclusion
References
- 1. guidechem.com [guidechem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. synarchive.com [synarchive.com]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sid.ir [sid.ir]
- 8. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. jchemrev.com [jchemrev.com]
- 15. jchemrev.com [jchemrev.com]
- 16. researchgate.net [researchgate.net]
- 17. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies [mdpi.com]
- 21. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 22. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methyl-4-(2-thienyl)-1,3-thiazole Derivatives and Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methyl-4-(2-thienyl)-1,3-thiazole derivatives, a class of heterocyclic compounds with significant therapeutic promise. This document details their synthesis, biological activities, and potential applications, with a focus on their roles as anticancer agents and kinase inhibitors. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, relevant signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their mechanism of action and evaluation.
Introduction
The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to form key interactions with biological targets have made it a cornerstone for the development of novel therapeutics.[1] The incorporation of a thiophene ring at the 4-position of the thiazole core, particularly in the this compound scaffold, has emerged as a promising strategy for discovering new bioactive molecules. These derivatives have demonstrated a range of pharmacological activities, most notably in the field of oncology as potent kinase inhibitors.[2][3]
Synthesis of this compound Derivatives
The synthesis of the 2-amino-4-(2-thienyl)-1,3-thiazole core, a key precursor for many derivatives, is typically achieved through the Hantzsch thiazole synthesis.[4][5][6][7][8] This method involves the condensation of an α-haloketone with a thioamide or thiourea.
General Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-(2-thienyl)-1,3-thiazole
Materials:
-
2-Bromo-1-(thiophen-2-yl)ethan-1-one (α-haloketone)
-
Thiourea
-
Ethanol
-
Sodium carbonate (Na₂CO₃) solution (5%)
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-(thiophen-2-yl)ethan-1-one (1 equivalent) and thiourea (1.5 equivalents) in ethanol.
-
Reflux the reaction mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing a 5% aqueous solution of sodium carbonate to precipitate the product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and air dry.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[4]
Derivatization of the 2-amino group or further modification of the thiazole or thiophene rings can be carried out using standard organic synthesis techniques to generate a library of this compound derivatives.
Potential Applications in Oncology
Derivatives of the this compound scaffold have shown significant promise as anticancer agents, primarily through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Anticancer Activity
Several studies have reported the cytotoxic effects of thienyl-thiazole derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for representative compounds are summarized in the following tables.
Table 1: In Vitro Anticancer Activity of Thienyl-Thiazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound A | HepG-2 (Liver) | 14.05 | [2] |
| MCF-7 (Breast) | 17.77 | [2] | |
| Hela (Cervical) | 29.65 | [2] | |
| HCT-116 (Colon) | 32.68 | [2] | |
| Compound B | A549 (Lung) | 0.452 | [10] |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [11] |
| HepG2 (Liver) | 7.26 ± 0.44 | [11] | |
| Compound 4a | MCF-7 (Breast) | 12.7 ± 0.77 | [11] |
| HepG2 (Liver) | 6.69 ± 0.41 | [11] | |
| Compound 4b | MCF-7 (Breast) | 31.5 ± 1.91 | [11] |
| HepG2 (Liver) | 51.7 ± 3.13 | [11] | |
| Compound 5 | MCF-7 (Breast) | 28.0 ± 1.69 | [11] |
| HepG2 (Liver) | 26.8 ± 1.62 | [11] | |
| Compound 9 | HepG-2 (Liver) | 1.61 ± 1.92 | [8] |
| Compound 10 | HepG-2 (Liver) | 1.98 ± 1.22 | [8] |
| Compound 20b | HepG-2 (Liver) | 4.37 ± 0.7 | [12] |
| A-549 (Lung) | 8.03 ± 0.5 | [12] | |
| Compound 6 | A549 (Lung) | 12.0 ± 1.73 | [13] |
| C6 (Glioma) | 3.83 ± 0.76 | [13] | |
| Compound 5a | A549 (Lung) | 8.02 | [12] |
| HeLa (Cervical) | 6.51 | [12] | |
| MCF-7 (Breast) | 6.84 | [12] |
Note: The specific structures of the compounds listed above can be found in the cited references.
Kinase Inhibition
A primary mechanism through which these compounds exert their anticancer effects is through the inhibition of protein kinases, which are critical regulators of cell signaling. The PI3K/Akt/mTOR and Aurora kinase pathways are two prominent targets.[3][14]
Table 2: Kinase Inhibitory Activity of Thienyl-Thiazole Derivatives
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| Compound 18 | PI3K/Akt/mTOR pathway | 0.50 - 4.75 | [3] |
| Compound 19 | PI3K/mTORC1 | 0.30 - 0.45 | [3] |
| Compound 4c | VEGFR-2 | 0.15 | [11] |
| Compound 43 | Various kinases (FGFR3, EGFR, JAK, RON) | - | [15] |
Note: The specific structures of the compounds listed above can be found in the cited references.
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by this compound derivatives.
Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway and points of inhibition.
Figure 2: Role of Aurora Kinases in Cell Cycle and inhibition by thienyl-thiazole derivatives.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17][18]
Materials:
-
Human cancer cell lines
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with serial dilutions of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a blank (medium only).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration.[16][17]
Figure 3: Workflow for determining IC50 values using the MTT assay.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is proportional to the kinase activity.[1][16]
Materials:
-
Recombinant kinase (e.g., Aurora A or PI3K)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the kinase, and the kinase-specific substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.[16]
Conclusion
This compound derivatives represent a promising class of compounds with significant potential in cancer therapy. Their activity as inhibitors of key signaling pathways, such as the PI3K/Akt/mTOR and Aurora kinase pathways, underscores their therapeutic relevance. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this exciting class of molecules. This guide provides a foundational resource for researchers dedicated to advancing the discovery and development of novel anticancer agents based on the this compound core.
References
- 1. benchchem.com [benchchem.com]
- 2. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
The Ascendant Therapeutic Potential of Novel Thienyl-Thiazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone of medicinal chemistry, featuring in a multitude of clinically approved drugs.[1][2] Its derivatives are lauded for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[3] The fusion of the thiazole ring with a thienyl moiety, in particular, has given rise to a new generation of compounds with enhanced and diverse pharmacological profiles. This technical guide delves into the burgeoning field of novel thienyl-thiazole compounds, presenting a comprehensive overview of their biological activities, the experimental protocols used for their evaluation, and the signaling pathways they modulate.
Quantitative Analysis of Biological Activity
The therapeutic efficacy of novel thienyl-thiazole compounds has been quantified across various biological assays. The following tables summarize the key findings from recent studies, providing a comparative landscape of their potential.
Anticancer Activity
The antiproliferative properties of thienyl-thiazole derivatives have been extensively investigated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric of a compound's potency.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Citation |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [4] |
| 4c | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [4] |
| 5b | MCF-7 (Breast) | 0.48 ± 0.03 | - | - | [5] |
| 5b | A549 (Lung) | 0.97 ± 0.13 | - | - | [5] |
| 2e | Ovar-3 (Ovarian) | 1.55 | Combretastatin-A4 | 4.93 | [6] |
| 2e | MDA-MB-468 (Breast) | 2.95 | Combretastatin-A4 | - | [6] |
| 11d | A549 (Lung) | 62.5 µg/mL | Cisplatin | 45.88 µg/mL | [7] |
Antimicrobial Activity
Thienyl-thiazole compounds have demonstrated significant potential in combating both bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Citation |
| 11 (amino substituted) | Staphylococcus aureus | 6.25 - 12.5 | - | - | [1] |
| 11 (8-quinolinyl substituted) | Escherichia coli | 6.25 - 12.5 | - | - | [1] |
| 9a | Staphylococcus aureus | >15 mm (inhibition zone) | Ampicillin | - | [8] |
| 9a | Bacillus subtilis | >15 mm (inhibition zone) | Ampicillin | - | [8] |
| 43a | Staphylococcus aureus | 16.1 µM | Norfloxacin | - | [9] |
| 43a | Escherichia coli | 16.1 µM | Norfloxacin | - | [9] |
| 43b | Aspergillus | 16.2 µM | Fluconazole | - | [9] |
| 3 | Staphylococcus aureus (MRSA) | 0.23 - 0.7 mg/mL | Ampicillin | >1 mg/mL | [10] |
Enzyme Inhibitory Activity
A key mechanism of action for many thienyl-thiazole compounds is the inhibition of specific enzymes involved in disease progression, particularly protein kinases in cancer.
| Compound ID | Target Enzyme | IC₅₀ | Reference Compound | IC₅₀ | Citation |
| 1 | EGFR | - | - | - | [11] |
| 3c | EGFR | - | - | - | [11] |
| 1 | VEGFR-2 | - | - | - | [11] |
| 3c | VEGFR-2 | - | - | - | [11] |
| 1 | BRAFV600E | - | - | - | [11] |
| 3c | BRAFV600E | - | - | - | [11] |
| 5b | Tubulin Polymerization | 3.3 µM | Colchicine | 9.1 µM | [5] |
| 2e | Tubulin Polymerization | 7.78 µM | Combretastatin-A4 | 4.93 µM | [6] |
| 11b | E. coli DNA gyrase | 182 nM | Novobiocin | 170 nM | [2] |
| 11e | E. coli DNA gyrase | 190 nM | Novobiocin | 170 nM | [2] |
| 4e | Acetylcholinesterase (AChE) | 25.5 ± 2.12 µg/mL | Eserine | 0.025 ± 0.01 µg/mL | [12] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of novel thienyl-thiazole compounds.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5 × 10⁴ cells/well in 100 µL of culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[11]
-
Compound Treatment: The cells are then treated with various concentrations of the thienyl-thiazole compounds for a specified period (e.g., 24-72 hours).
-
MTT Addition: Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[11]
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm is used for background subtraction.[11]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Procedure:
-
Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the thienyl-thiazole compounds are prepared in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) in a 96-well microtiter plate.[13]
-
Inoculum Preparation: The test microorganism is grown to a specific turbidity (e.g., 0.5 McFarland standard) and then diluted to the appropriate concentration for testing.[13]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[13]
-
Controls: Growth control (broth and inoculum without compound) and sterility control (broth only) wells are included.[13]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]
In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This assay measures the ability of a compound to inhibit the activity of a specific kinase. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Procedure:
-
Reagent Preparation: Prepare a 1x Kinase Buffer and a master mix containing the kinase substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP.[8]
-
Compound Dilution: Prepare serial dilutions of the thienyl-thiazole inhibitor.
-
Assay Setup: In a 96-well plate, add the master mix, followed by the inhibitor dilutions. Include positive controls (with enzyme, no inhibitor) and blank controls (no enzyme).
-
Enzyme Addition: Add the recombinant human VEGFR-2 kinase to initiate the reaction.[8]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 45-60 minutes).[14]
-
Detection: Stop the kinase reaction and measure the remaining ATP using a detection reagent like ADP-Glo™ or Kinase-Glo®. The luminescent signal is inversely proportional to the kinase activity.[8]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[8]
Visualizing Molecular Mechanisms and Workflows
To better understand the context of thienyl-thiazole compound activity, the following diagrams illustrate a typical experimental workflow and key signaling pathways that are often targeted.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Its activation triggers downstream pathways that promote cell proliferation and survival.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.
Conclusion
Novel thienyl-thiazole compounds represent a highly promising class of therapeutic agents with a remarkable breadth of biological activity. Their demonstrated efficacy in preclinical studies against cancer and microbial pathogens, coupled with their ability to modulate key signaling pathways, positions them as strong candidates for further drug development. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to advancing these compelling molecules from the laboratory to the clinic. The continued exploration of structure-activity relationships and optimization of pharmacokinetic properties will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. ClinPGx [clinpgx.org]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. benchchem.com [benchchem.com]
Spectroscopic Analysis of 2-Methyl-4-(2-thienyl)-1,3-thiazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-(2-thienyl)-1,3-thiazole, with the Chemical Abstracts Service (CAS) registry number 21036-67-9 and molecular formula C₈H₇NS₂, is a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Its structure, featuring a methyl-substituted thiazole ring linked to a thiophene moiety, suggests potential for diverse biological activities and applications in the development of novel therapeutic agents and functional materials. A thorough spectroscopic analysis is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound, forming the foundation for any further research and development.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and Mass Spectrometry for similar heterocyclic systems.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Thiazole-H (C5-H) | 7.0 - 7.5 | Singlet (s) | - |
| Thiophene-H (C3'-H) | 7.0 - 7.2 | Doublet of doublets (dd) | J ≈ 3.5, 1.0 |
| Thiophene-H (C4'-H) | 7.0 - 7.2 | Doublet of doublets (dd) | J ≈ 5.0, 3.5 |
| Thiophene-H (C5'-H) | 7.3 - 7.6 | Doublet of doublets (dd) | J ≈ 5.0, 1.0 |
| Methyl-H (C2-CH₃) | 2.6 - 2.8 | Singlet (s) | - |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Thiazole-C2 | 160 - 165 |
| Thiazole-C4 | 150 - 155 |
| Thiazole-C5 | 110 - 115 |
| Thiophene-C2' | 135 - 140 |
| Thiophene-C3' | 125 - 130 |
| Thiophene-C4' | 127 - 132 |
| Thiophene-C5' | 124 - 129 |
| Methyl-C (C2-CH₃) | 18 - 22 |
Table 3: Predicted IR Spectral Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretching (aromatic) | 3100 - 3000 | Medium |
| C-H stretching (methyl) | 2950 - 2850 | Medium |
| C=N stretching (thiazole) | 1620 - 1580 | Medium to Strong |
| C=C stretching (aromatic) | 1550 - 1450 | Medium to Strong |
| Thiophene ring vibrations | 1450 - 1300 | Medium |
| C-S stretching | 800 - 700 | Medium |
Table 4: Predicted Mass Spectrometry Data
| Parameter | Predicted Value |
| Molecular Ion [M]⁺ | m/z 181 |
| Key Fragmentation Pathways | Loss of CH₃, cleavage of the thiazole or thiophene ring |
Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of this compound are not available in the public domain. However, general methodologies for the characterization of thiazole and thiophene derivatives can be adapted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for acquiring ¹H and ¹³C NMR spectra would involve dissolving the purified compound in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Spectra would be recorded on a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving it in a volatile solvent and allowing the solvent to evaporate. Alternatively, the solid sample can be mixed with KBr powder and pressed into a pellet.
Mass Spectrometry (MS)
Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) source. For EI-MS, the sample is introduced into the ion source, where it is bombarded with electrons to generate a molecular ion and fragment ions. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
Structural Elucidation Pathway
The structural confirmation of this compound would follow a systematic pathway integrating data from all spectroscopic techniques.
References
CAS number and chemical data for 2-Methyl-4-(2-thienyl)-1,3-thiazole
CAS Number: 21036-67-9
This technical guide provides a comprehensive overview of the chemical data, synthesis, and potential biological activities of 2-Methyl-4-(2-thienyl)-1,3-thiazole. The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.
Chemical Data
This compound is a heterocyclic compound featuring a thiazole ring substituted with a methyl group and a thienyl group.[1]
| Property | Value | Source |
| CAS Number | 21036-67-9 | [1] |
| Molecular Formula | C₈H₇NS₂ | [1] |
| Molecular Weight | 181.28 g/mol | [1] |
| Predicted pKa | 2.50 ± 0.10 | [1] |
Synthesis
The primary synthetic route for thiazole derivatives is the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone and a thioamide. While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a general procedure can be inferred.
General Experimental Workflow for Hantzsch Thiazole Synthesis:
Caption: General workflow for the Hantzsch thiazole synthesis.
Detailed Experimental Protocol (Hypothesized):
A plausible synthesis of this compound via the Hantzsch synthesis would involve the reaction of a 2-halo-1-(thiophen-2-yl)ethan-1-one with thioacetamide.
-
Reaction Setup: In a round-bottom flask, dissolve the appropriate α-haloketone (e.g., 2-bromo-1-(thiophen-2-yl)ethan-1-one) and thioacetamide in a suitable solvent, such as ethanol.
-
Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is typically removed under reduced pressure.
-
Purification: The crude product is then purified, often by recrystallization from a suitable solvent, to yield the final this compound.
Potential Biological Activities and Signaling Pathways
While specific biological studies on this compound are limited in the reviewed literature, the broader class of thiazole derivatives is well-documented for a wide range of pharmacological activities. These include anticancer, antimicrobial, and anti-inflammatory properties. The biological effects of these compounds are often attributed to their ability to interact with various biological targets and modulate specific signaling pathways.
Potential Signaling Pathways Targeted by Thiazole Derivatives:
Caption: Potential signaling pathways modulated by thiazole derivatives.
Anticancer Activity: Many thiazole derivatives have been investigated for their potential as anticancer agents. One of the key mechanisms of action is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis (the formation of new blood vessels that supply tumors). By inhibiting VEGFR-2, these compounds can suppress tumor growth and metastasis.[3] Some thiazole derivatives have also been shown to induce apoptosis (programmed cell death) in cancer cells.[3]
Antimicrobial Activity: The thiazole ring is a core component of several antimicrobial drugs. Thiazole derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens. The proposed mechanisms of action include the inhibition of essential enzymes in microbial metabolic pathways or disruption of the cell membrane integrity.
Anti-inflammatory Activity: Certain thiazole derivatives have shown potent anti-inflammatory effects. This is often achieved through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
It is important to note that while these activities are characteristic of the thiazole class of compounds, dedicated in vitro and in vivo studies are required to determine the specific biological profile and mechanisms of action of this compound.
References
A Comprehensive Technical Guide to the Synthetic Routes for 2-Substituted-4-Thienyl-Thiazoles
For Researchers, Scientists, and Drug Development Professionals
The 2-substituted-4-thienyl-thiazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and versatile substitution patterns have led to the development of numerous compounds with significant biological activities. This in-depth technical guide provides a comprehensive review of the primary synthetic routes to this important class of molecules, with a focus on detailed experimental protocols, quantitative data comparison, and visual representations of reaction pathways.
Core Synthetic Strategies
The construction of the 2-substituted-4-thienyl-thiazole core predominantly relies on the classical Hantzsch thiazole synthesis and its variations. Additionally, post-synthetic modifications, such as cross-coupling reactions, offer a powerful tool for diversifying the substituents on the thiazole ring.
Hantzsch Thiazole Synthesis: The Workhorse Approach
The Hantzsch synthesis is the most widely employed method for the construction of the thiazole ring, involving the cyclocondensation of an α-haloketone with a thioamide or thiourea.[1][2][3][4] This method is highly versatile, allowing for the introduction of various substituents at the 2- and 4-positions of the thiazole ring.
A general workflow for the Hantzsch synthesis of 2-substituted-4-thienyl-thiazoles is depicted below.
Caption: General workflow for the Hantzsch synthesis of 2-substituted-4-thienyl-thiazoles.
A common application of the Hantzsch synthesis is the preparation of 2-aminothiazole derivatives, which are valuable intermediates in drug discovery.[1] This is achieved by reacting a thienyl α-haloketone with thiourea.
Table 1: Synthesis of 2-Amino-4-arylthiazoles via Hantzsch Synthesis
| Entry | 4-Aryl Group | Reaction Time | Yield (%) | Reference |
| 1 | Phenyl | 15 min | 95 | [2] |
| 2 | 4-Methoxyphenyl | 15 min | 94 | [2] |
| 3 | 4-Chlorophenyl | 20 min | 96 | [5] |
| 4 | 4-Bromophenyl | 20 min | 95 | [5] |
Experimental Protocol: General Procedure for the Synthesis of 2-Amino-4-phenylthiazole [1][6]
-
In a round bottom flask, combine 1-bromo-2-phenylethan-1-one (1 mmol) and thiourea (1.2 mmol).
-
Add ethanol (5 mL) to the mixture.
-
The reaction mixture is then stirred at room temperature or heated to reflux (e.g., 78 °C) and the progress is monitored by thin-layer chromatography.[1]
-
Upon completion, the reaction mixture is cooled and poured over crushed ice or a solution of sodium carbonate to precipitate the product.[1][6]
-
The solid product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.
By substituting thiourea with a corresponding thioamide, various alkyl or aryl groups can be introduced at the 2-position of the thiazole ring.
Table 2: Synthesis of 2-Methyl-4-arylthiazoles via Hantzsch Synthesis
| Entry | 4-Aryl Group | Reaction Time | Yield (%) | Reference |
| 1 | Phenyl | 15 min | 93 | [2] |
| 2 | 4-Methoxyphenyl | 15 min | 92 | [2] |
| 3 | 4-Phenoxyphenyl | 15 min | 90 | [2] |
Experimental Protocol: Synthesis of 2-Methyl-4-phenylthiazole [2]
-
A mixture of 2-bromo-1-phenylethanone (1 mmol), thioacetamide (1.2 mmol), and a catalytic amount of tetrabutylammonium hexafluorophosphate (10 mol%) is stirred in methanol (5 mL) at room temperature.
-
The reaction progress is monitored by TLC.
-
After completion (typically within 15 minutes), the mixture is filtered.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford the desired product.
Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis provides an alternative route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates.[7] While this method primarily yields 5-aminothiazoles, it is a notable pathway in thiazole chemistry.
Caption: General workflow for the Cook-Heilbron synthesis of 5-aminothiazoles.
Post-Synthetic Modification: Suzuki-Miyaura Cross-Coupling
For the synthesis of 2-aryl-4-thienyl-thiazoles, Suzuki-Miyaura cross-coupling offers a powerful and versatile strategy. This palladium-catalyzed reaction couples a halo-thiazole intermediate with a boronic acid or ester.[8][9] This approach is particularly useful for creating libraries of compounds with diverse aryl substituents at the 2-position.
Caption: General workflow for the Suzuki-Miyaura cross-coupling to form 2-aryl-4-thienyl-thiazoles.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2-Halothiazoles [8][10]
-
To a dry reaction vessel, add the 2-halo-4-thienyl-thiazole (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl2 or Pd2(dba)3, 1-5 mol%), and a base (e.g., K2CO3 or KF, 2.0-3.0 eq).
-
The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).
-
Anhydrous solvent (e.g., dioxane, DMF, or toluene) is added via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (2-24 hours), with progress monitored by TLC or LC-MS.
-
After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel.
Conclusion
The synthesis of 2-substituted-4-thienyl-thiazoles is a well-established field with a variety of reliable methods available to researchers. The Hantzsch synthesis remains the most direct and versatile approach for the initial construction of the thiazole ring. For further diversification, particularly for the introduction of aryl substituents at the 2-position, the Suzuki-Miyaura cross-coupling reaction is an invaluable tool. The choice of synthetic route will ultimately depend on the desired substitution pattern and the availability of starting materials. This guide provides the fundamental knowledge and practical protocols to enable the efficient synthesis of this important class of heterocyclic compounds.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. scholarship.claremont.edu [scholarship.claremont.edu]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
The Thienyl-Thiazole Scaffold: A Versatile Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The confluence of thiophene and thiazole rings has given rise to the thienyl-thiazole scaffold, a heterocyclic framework that has garnered significant attention in medicinal chemistry. This core structure has proven to be a privileged motif, serving as the foundation for a diverse array of pharmacologically active compounds. The unique electronic properties and structural rigidity of the thienyl-thiazole backbone allow for precise interactions with various biological targets, leading to a broad spectrum of therapeutic applications. This technical guide provides a comprehensive overview of the pharmacological relevance of the thienyl-thiazole scaffold, with a focus on its anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. Detailed experimental protocols for key biological assays and visualizations of critical signaling pathways are presented to facilitate further research and development in this promising area.
Pharmacological Activities and Quantitative Data
The thienyl-thiazole scaffold has been extensively explored for its potential in treating a range of diseases. The following tables summarize the quantitative data for various thienyl-thiazole derivatives, highlighting their potency in different therapeutic areas.
Anticancer Activity
Thienyl-thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key kinases and signaling pathways crucial for cancer cell proliferation and survival.
| Compound ID | Cancer Cell Line | IC50 (µM) | Target(s) | Reference |
| 1 | MCF-7 (Breast) | 5.8 ± 0.4 | EGFR, VEGFR-2 | |
| 1 | HepG-2 (Liver) | 8.2 ± 0.6 | EGFR, VEGFR-2 | |
| 3c | MCF-7 (Breast) | 3.1 ± 0.2 | EGFR, VEGFR-2, BRAFV600E | |
| 3c | HepG-2 (Liver) | 4.5 ± 0.3 | EGFR, VEGFR-2, BRAFV600E | |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | VEGFR-2 | [1] |
| 4c | HepG2 (Liver) | 7.26 ± 0.44 | VEGFR-2 | [1] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Thienyl-thiazole derivatives have shown promising activity against a range of bacteria and fungi.[2]
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 11 (amino substituted) | Staphylococcus aureus | 6.25 - 12.5 | [2] |
| 11 (amino substituted) | Escherichia coli | 6.25 - 12.5 | [2] |
| 11 (8-quinolinyl substituted) | Aspergillus fumigatus | 6.25 - 12.5 | [2] |
| 11 (8-quinolinyl substituted) | Candida albicans | 6.25 - 12.5 | [2] |
| 43 | Aspergillus fumigatus | 0.03 | [2] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Thienyl-thiazole derivatives have been investigated for their ability to modulate key inflammatory pathways, such as those involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
| Compound ID | Enzyme/Target | IC50 (µM) | Reference |
| CX-32 | COX-2 | Not specified, but significant inhibition | [3] |
| CX-35 | COX-2 | Not specified, but significant inhibition | [3] |
| 12 | 5-LOX | 0.060 | [4] |
| 29 | 5-LOX | 0.056 | [4] |
| 29 | DNase I | < 200 | [4] |
Neuroprotective Activity
Neurodegenerative diseases like Alzheimer's pose a significant challenge to global health. The thienyl-thiazole scaffold has been explored for its potential to inhibit enzymes implicated in the pathology of these diseases and to modulate neuronal signaling.
| Compound ID | Target | IC50 (µM) | Reference |
| TC-2 | AMPA Receptor (GluA2) | 3.02 | [5] |
| Amine-containing thiazole | Acetylcholinesterase (AChE) | 0.009 | [6] |
| Amine-containing thiazole | Butyrylcholinesterase (BuChE) | 0.646 | [6] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for key experiments used to evaluate the pharmacological relevance of the thienyl-thiazole scaffold.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]
Materials:
-
Thienyl-thiazole derivative (test compound)
-
Cancer cell line of interest (e.g., MCF-7, HepG-2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][10][11][12][13]
Materials:
-
Thienyl-thiazole derivative (test compound)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a two-fold serial dilution of the test compound in the appropriate broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX enzymes, which are key in the inflammatory response.[4][14][15][16][17]
Materials:
-
Thienyl-thiazole derivative (test compound)
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Assay buffer
-
Fluorometric or colorimetric detection reagent
-
96-well plate
-
Microplate reader
Procedure:
-
Add the assay buffer, COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations to the wells of a 96-well plate.
-
Incubate for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the production of prostaglandin E2 (PGE2) or another product using a suitable detection method (e.g., ELISA, fluorescence).
-
Calculate the percentage of inhibition and determine the IC50 value.
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[1][18][19][20]
Materials:
-
Thienyl-thiazole derivative (test compound)
-
Apoptosis-induced cells (e.g., cancer cells treated with an apoptosis-inducing agent)
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Assay buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Treat cells with the test compound for a specified period to induce apoptosis.
-
Lyse the cells to release the cellular contents, including caspases.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C.
-
Measure the absorbance or fluorescence of the cleaved substrate at the appropriate wavelength.
-
Determine the fold increase in caspase-3 activity compared to untreated cells.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which thienyl-thiazole derivatives exert their effects is crucial for rational drug design and development. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by these compounds.
Conclusion
The thienyl-thiazole scaffold represents a highly versatile and pharmacologically relevant core for the development of new therapeutic agents. Its derivatives have demonstrated potent activities across a range of diseases, including cancer, microbial infections, inflammatory disorders, and neurodegenerative conditions. The data and protocols presented in this guide aim to provide a solid foundation for researchers to build upon, fostering innovation and accelerating the discovery of novel thienyl-thiazole-based drugs. Further exploration of structure-activity relationships and optimization of lead compounds will undoubtedly unlock the full therapeutic potential of this remarkable scaffold.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Role of Cholinergic Signaling in Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]
- 4. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchhub.com [researchhub.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Methods | MI [microbiology.mlsascp.com]
- 11. integra-biosciences.com [integra-biosciences.com]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 15. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
- 16. benthamscience.com [benthamscience.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. mpbio.com [mpbio.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. promega.com [promega.com]
An In-depth Technical Guide to 2-Methyl-4-(2-thienyl)-1,3-thiazole: Synthesis, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological significance of the heterocyclic compound 2-Methyl-4-(2-thienyl)-1,3-thiazole. While specific historical discovery details for this particular molecule are not extensively documented in readily available literature, its structural motif is a classic example of a substituted thiazole, a class of compounds of significant interest in medicinal chemistry.
Core Compound Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in a research setting.
| Property | Value | Source |
| CAS Number | 21036-67-9 | [1] |
| Molecular Formula | C₈H₇NS₂ | [1] |
| Molecular Weight | 181.28 g/mol | |
| Physical Form | Pale yellow solid | |
| Predicted pKa | 2.50 ± 0.10 | [1] |
| Purity | Typically ≥95% | [2] |
| Storage Temperature | Room temperature | |
| InChI Key | HILMKDNBZMYHDJ-UHFFFAOYSA-N |
Synthesis and Discovery
The discovery of this compound is not marked by a singular, seminal publication but rather is understood through the broader history of thiazole synthesis. The most probable and widely adopted method for the synthesis of this and similar 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis , first reported by Arthur Hantzsch in 1887.[3] This robust and versatile reaction involves the condensation of an α-haloketone with a thioamide.[4][5]
For the specific synthesis of this compound, the logical precursors would be 2-bromo-1-(thiophen-2-yl)ethan-1-one and thioacetamide .
Experimental Protocol: Hantzsch Thiazole Synthesis
The following is a detailed, generalized experimental protocol for the synthesis of this compound based on the principles of the Hantzsch synthesis.[4]
Materials:
-
2-bromo-1-(thiophen-2-yl)ethan-1-one (1.0 eq)
-
Thioacetamide (1.2 eq)
-
Ethanol (or a similar suitable solvent like methanol)
-
Sodium carbonate solution (5%)
-
Stir bar
-
Round-bottom flask or scintillation vial
-
Heating mantle or hot plate with stirring capabilities
-
Condenser (if refluxing for an extended period)
-
Buchner funnel and filter flask
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, combine 2-bromo-1-(thiophen-2-yl)ethan-1-one (1.0 equivalent) and thioacetamide (1.2 equivalents).
-
Add ethanol as the solvent and a magnetic stir bar.
-
Heat the mixture with stirring. A typical temperature would be the reflux temperature of the solvent (for ethanol, approximately 78 °C).
-
The reaction is typically allowed to proceed for 30 minutes to several hours. Progress can be monitored by TLC.[4]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The cooled solution is then poured into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed during the reaction and to precipitate the product.[6]
-
The resulting precipitate, this compound, is collected by vacuum filtration using a Buchner funnel.
-
The collected solid is washed with water to remove any remaining salts.
-
The product is then dried. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Characterization:
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess purity.
Caption: Workflow for the Hantzsch synthesis of this compound.
Biological Activity and Potential Applications
While specific biological studies on this compound are not extensively reported, the thiazole scaffold is a well-established pharmacophore in drug discovery.[7][8][9][10] Derivatives of thiazole have demonstrated a wide range of pharmacological activities, suggesting potential areas of investigation for this compound.
General Biological Activities of Thiazole Derivatives:
-
Anticancer Activity: Many thiazole-containing compounds have been investigated for their potential as anticancer agents.[7][8] Some derivatives have been shown to act as inhibitors of key enzymes in cancer signaling pathways, such as VEGFR-2, which is involved in angiogenesis.[11]
-
Antimicrobial Activity: The thiazole ring is a core component of some antibiotics and has been incorporated into numerous synthetic compounds with antibacterial and antifungal properties.[9]
-
Anti-inflammatory Activity: Certain thiazole derivatives have shown potential as anti-inflammatory agents, possibly through the inhibition of enzymes like cyclooxygenase (COX).[11]
-
Other Activities: Thiazole derivatives have also been explored for their potential as antiviral, anthelmintic, and anticonvulsant agents.[7][9][10]
Given the prevalence of these activities within the thiazole class, this compound represents a candidate for screening in these and other therapeutic areas. The presence of the thiophene ring may also influence its biological profile.
Future Directions
The lack of specific biological data for this compound highlights an opportunity for further research. Future studies could focus on:
-
Biological Screening: Evaluating the compound's activity in a broad range of assays, including anticancer, antimicrobial, and anti-inflammatory screens.
-
Mechanism of Action Studies: If activity is identified, subsequent research could elucidate the specific molecular targets and signaling pathways involved.
-
Analogue Synthesis: The synthesis of derivatives of this compound could lead to the discovery of compounds with enhanced potency and selectivity.
References
- 1. guidechem.com [guidechem.com]
- 2. 21036-67-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. synarchive.com [synarchive.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. scribd.com [scribd.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. kuey.net [kuey.net]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Protocol for the Hantzsch Synthesis of 2-Methyl-4-(2-thienyl)-1,3-thiazole
Application Note
Introduction
The thiazole ring is a prominent scaffold in medicinal chemistry, found in a wide array of pharmacologically active compounds. The Hantzsch thiazole synthesis is a classical and versatile method for the construction of this heterocyclic system, typically involving the condensation of an α-haloketone with a thioamide. This application note provides a detailed protocol for the synthesis of 2-Methyl-4-(2-thienyl)-1,3-thiazole, a molecule of interest for further functionalization in drug discovery programs. The synthesis proceeds via the reaction of thioacetamide with 2-bromo-1-(thiophen-2-yl)ethan-1-one.
Reaction Scheme
The synthesis of this compound is achieved through the Hantzsch condensation reaction as depicted below:
Figure 1: Hantzsch synthesis of this compound
Experimental Protocol
This protocol is adapted from established Hantzsch synthesis procedures for analogous thiazole derivatives.[1]
Materials and Equipment
-
2-bromo-1-(thiophen-2-yl)ethan-1-one
-
Thioacetamide
-
Dimethylformamide (DMF)
-
Deionized water
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filtration flask
-
Standard laboratory glassware
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-(thiophen-2-yl)ethan-1-one (1 equivalent) and thioacetamide (1 equivalent) in a minimal amount of dimethylformamide (DMF).
-
Reaction: Stir the resulting mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. For a similar synthesis of a substituted aminophenyl thiazole, a reaction time of 24 hours was reported.[1]
-
Work-up: Upon completion, pour the reaction mixture into a beaker containing deionized water.
-
Basification and Precipitation: Make the aqueous solution alkaline by the dropwise addition of a 10% aqueous sodium hydroxide solution until a precipitate is formed.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filtered solid with copious amounts of deionized water to remove any residual DMF and inorganic salts.
-
Drying: Dry the purified product, this compound, thoroughly.
Data Presentation
The following table summarizes the key quantitative data for the synthesized this compound.
| Parameter | Value |
| Molecular Formula | C₈H₇NS₂ |
| Molecular Weight | 181.28 g/mol |
| Physical State | Solid |
| Melting Point | Not explicitly reported in search results |
| Yield | Not explicitly reported in search results |
| ¹H NMR | Predicted data available |
| ¹³C NMR | Predicted data available |
| IR Spectrum | Not explicitly reported in search results |
Note: Specific experimental values for melting point, yield, and detailed spectroscopic data were not found in the performed search. Predicted NMR data is available in chemical databases.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the Hantzsch synthesis of this compound.
Signaling Pathway of the Hantzsch Thiazole Synthesis
The following diagram illustrates the mechanistic pathway of the Hantzsch thiazole synthesis.
Caption: Mechanistic pathway of the Hantzsch thiazole synthesis.
References
Application Notes and Protocols for High-Throughput Screening of 2-Methyl-4-(2-thienyl)-1,3-thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole-based compounds are a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs. The 2-Methyl-4-(2-thienyl)-1,3-thiazole scaffold, in particular, represents a promising area for drug discovery due to its structural similarity to compounds with known biological activities, including anticancer and kinase inhibition properties. High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of such derivatives to identify promising lead compounds.
These application notes provide detailed protocols for HTS assays suitable for the screening of this compound derivatives. The focus is on two primary areas of application: cytotoxicity against cancer cell lines and inhibition of protein kinases, which are frequent targets for this class of compounds.
Data Presentation: Biological Activity of Thienyl-Thiazole and Related Derivatives
The following tables summarize the biological activity of various thiazole derivatives from published studies, providing a reference for the potential efficacy of novel this compound analogs.
Table 1: Cytotoxicity of Thiazole Derivatives in Cancer Cell Lines
| Compound Class | Cell Line | Assay Type | IC50 (µM) | Reference |
| Arylidene-hydrazinyl-thiazoles | BxPC-3 (Pancreatic) | MTT | 1.69 - 2.2 | [1] |
| Arylidene-hydrazinyl-thiazoles | MOLT-4 (Leukemia) | MTT | 30.08 - 33.30 | [1] |
| Arylidene-hydrazinyl-thiazoles | MCF-7 (Breast) | MTT | 44.40 - 47.63 | [1] |
| 2-Hydrazinyl-thiazole derivatives | MCF-7 (Breast) | MTT | 2.57 | [2][3] |
| 2-Hydrazinyl-thiazole derivatives | HepG2 (Liver) | MTT | 7.26 | [2][3] |
| Phenylthiazolyl derivatives | MDA-MB-231 (Breast) | MTT | 1.21 | [4] |
| Hydrazinyl-thiazole derivatives | C6 (Glioma) | MTT | 3.83 | [5] |
| Hydrazinyl-thiazole derivatives | A549 (Lung) | MTT | 12.0 | [5] |
Table 2: Kinase Inhibitory Activity of Thiazole Derivatives
| Compound Class | Target Kinase | Assay Type | IC50 (µM) | Reference |
| Imidazo[2,1-b]thiazole derivatives | EGFR | Kinase Assay | 0.122 | [6] |
| Imidazo[2,1-b]thiazole derivatives | HER2 | Kinase Assay | 0.078 | [6] |
| Imidazo[2,1-b]thiazole derivatives | DHFR | Enzyme Assay | 0.123 | [6] |
| Phenylthiazolyl derivatives | VEGFR-2 | Kinase Assay | - (Good Inhibition) | [4] |
| Hydrazinyl-thiazole derivatives | Akt | Enzyme Assay | - (Significant Inhibition) | [5] |
Experimental Workflows and Signaling Pathways
A logical workflow is crucial for an efficient HTS campaign. The diagram below illustrates a typical screening cascade, starting from a primary screen to identify hits, followed by secondary and orthogonal assays to confirm activity and elucidate the mechanism of action.
Many thiazole derivatives exert their anticancer effects by inhibiting protein kinases. These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and survival. The diagram below depicts a simplified kinase signaling cascade that is often dysregulated in cancer.
Experimental Protocols
Protocol 1: Cell-Based Cytotoxicity HTS Assay (MTT Assay)
Objective: To identify this compound derivatives that reduce the viability of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line (e.g., MCF-7, A549, HepG2)[2]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)[7]
-
DMSO
-
Test compounds dissolved in DMSO (10 mM stock)
-
Positive control (e.g., Staurosporine)
-
384-well, clear-bottom, tissue culture-treated plates
-
Multichannel pipette or automated liquid handler
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Harvest and count cells, then dilute to a final concentration of 1 x 10^5 cells/mL in complete growth medium.
-
Using an automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well plate (4,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
-
Compound Addition:
-
Prepare a compound plate by diluting the 10 mM stock of this compound derivatives to an intermediate concentration in assay medium.
-
Using an acoustic liquid handler (e.g., Echo) or pin tool, transfer approximately 40 nL of compound solution to the cell plate to achieve a final concentration of 10 µM.
-
Include wells with DMSO only (negative control) and a positive control (e.g., Staurosporine at 1 µM).
-
-
Incubation:
-
Return the plates to the incubator for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
After incubation, add 50 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the DMSO control:
-
% Viability = (Abs_compound / Abs_DMSO) * 100
-
-
Calculate the Z'-factor to assess assay quality:
-
Z' = 1 - [(3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|]
-
A Z' factor > 0.5 is considered excellent for HTS.
-
-
Protocol 2: Biochemical Kinase HTS Assay (TR-FRET)
Objective: To identify this compound derivatives that directly inhibit the activity of a target protein kinase (e.g., VEGFR-2, Akt).
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for HTS.[8] The assay measures the phosphorylation of a biotinylated substrate by a kinase. A Europium (Eu3+) cryptate-labeled anti-phospho-specific antibody serves as the donor, and streptavidin-conjugated XL665 (SA-XL665) bound to the biotinylated substrate acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal. Inhibitors prevent this phosphorylation, leading to a decrease in the FRET signal.[9]
Materials:
-
Target kinase (e.g., recombinant human VEGFR-2)
-
Biotinylated peptide substrate
-
ATP
-
HTS Kinase Buffer
-
Eu3+-labeled anti-phospho-specific antibody
-
Streptavidin-XL665 (SA-XL665)
-
EDTA (for stopping the reaction)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Sorafenib for VEGFR-2)
-
384-well low-volume black plates
-
Acoustic liquid handler
-
TR-FRET-compatible microplate reader
Protocol:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 20-50 nL of each test compound solution into the wells of a 384-well plate to achieve a final screening concentration (e.g., 10 µM).
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
-
Enzyme/Substrate Addition:
-
Prepare a mixture of the kinase and the biotinylated substrate in Kinase Buffer.
-
Dispense 5 µL of this mixture into each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Prepare an ATP solution in Kinase Buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Add 5 µL of the ATP solution to each well to start the reaction.
-
-
Reaction Incubation:
-
Incubate the plate for 60-90 minutes at room temperature. The optimal time should be determined during assay development to ensure the reaction is in the linear range.
-
-
Detection:
-
Prepare the detection mix containing the Eu3+-labeled antibody and SA-XL665 in detection buffer with EDTA to stop the kinase reaction.
-
Add 10 µL of the detection mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET reader, measuring emissions at 620 nm (donor) and 665 nm (acceptor) after a 50-100 µs delay.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 620 nm) * 10,000.
-
Calculate the percent inhibition for each compound:
-
% Inhibition = 100 * [1 - ((Ratio_compound - Ratio_neg) / (Ratio_pos - Ratio_neg))]
-
-
Determine the Z'-factor to validate the assay performance.
-
References
- 1. Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Determining the Cytotoxicity of 2-Methyl-4-(2-thienyl)-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including potential anticancer properties.[1][2][3] The compound 2-Methyl-4-(2-thienyl)-1,3-thiazole, featuring both a thiazole and a thiophene moiety, represents a candidate for cytotoxic evaluation. This document provides detailed protocols for assessing the cytotoxic effects of this compound on cancer cell lines using standard cell-based assays. The primary assays described are the MTT assay for cell viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Annexin V/Propidium Iodide (PI) assay for the detection of apoptosis.
Thiazole-containing compounds have been shown to induce cytotoxicity through various mechanisms, often leading to programmed cell death, or apoptosis.[1] Key mechanisms include the disruption of mitochondrial function, activation of caspases (critical enzymes in the apoptotic cascade), and induction of cell cycle arrest.[1] Therefore, a multi-assay approach is recommended to comprehensively evaluate the cytotoxic potential and elucidate the mechanism of action of this compound.
I. Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of metabolically active cells.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7, A549, or HepG2) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed a level toxic to the cells (typically ≤ 0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the test compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[6]
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization of Formazan:
-
After incubation, carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Presentation: MTT Assay
| Concentration of this compound (µM) | Absorbance at 570 nm (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | [Value] | 100 |
| Concentration 1 | [Value] | [Value] |
| Concentration 2 | [Value] | [Value] |
| Concentration 3 | [Value] | [Value] |
| Concentration 4 | [Value] | [Value] |
| Concentration 5 | [Value] | [Value] |
| Positive Control (e.g., Doxorubicin) | [Value] | [Value] |
Calculation of % Cell Viability: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
II. Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, making it a reliable indicator of cell lysis and cytotoxicity.[7]
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol (Steps 1 and 2).
-
-
Sample Collection:
-
After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate. Be careful not to disturb the cell monolayer.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions of a commercially available LDH cytotoxicity assay kit.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[8]
-
Data Presentation: LDH Assay
| Concentration of this compound (µM) | Absorbance at 490 nm (Mean ± SD) | % Cytotoxicity |
| 0 (Vehicle Control) | [Value] | 0 |
| Concentration 1 | [Value] | [Value] |
| Concentration 2 | [Value] | [Value] |
| Concentration 3 | [Value] | [Value] |
| Concentration 4 | [Value] | [Value] |
| Concentration 5 | [Value] | [Value] |
| Maximum LDH Release Control (Lysis Buffer) | [Value] | 100 |
Calculation of % Cytotoxicity: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Experimental LDH release: LDH activity in the supernatant of cells treated with the test compound.
-
Spontaneous LDH release: LDH activity in the supernatant of untreated cells (vehicle control).
-
Maximum LDH release: LDH activity in the supernatant of cells treated with a lysis buffer (provided in the kit).
III. Apoptosis Detection: Annexin V/Propidium Iodide (PI) Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9][10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[9]
Experimental Protocol: Annexin V/PI Assay
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with various concentrations of this compound for the desired time period.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently wash with PBS and detach using trypsin.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Data Presentation: Annexin V/PI Assay
| Treatment Group | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | [Value] | [Value] | [Value] |
| Concentration 1 | [Value] | [Value] | [Value] |
| Concentration 2 | [Value] | [Value] | [Value] |
| Concentration 3 | [Value] | [Value] | [Value] |
| Positive Control | [Value] | [Value] | [Value] |
IV. Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. static.igem.wiki [static.igem.wiki]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Note: High-Throughput Screening of Thienyl-Thiazole Compounds for Kinase Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[1][2] The thienyl-thiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against a range of serine/threonine and tyrosine kinases.[1][2][3][4] This application note provides a detailed protocol for a robust and sensitive in vitro kinase inhibition assay using the ADP-Glo™ Kinase Assay platform, suitable for the high-throughput screening and profiling of thienyl-thiazole compounds. The ADP-Glo™ assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[5][6][7][8]
Signaling Pathway Context: VEGFR Inhibition
Many thienyl-thiazole derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key tyrosine kinase involved in angiogenesis.[3][4][9] Inhibition of the VEGFR signaling cascade is a clinically validated strategy in oncology.
Experimental Workflow
The following diagram outlines the major steps in the kinase inhibition assay protocol.
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted for a 384-well plate format and can be used to determine the half-maximal inhibitory concentration (IC50) of thienyl-thiazole compounds against a target kinase.
Materials and Reagents:
-
Kinase: Recombinant kinase of interest (e.g., VEGFR2, EGFR, BRAF).
-
Kinase Substrate: Appropriate peptide or protein substrate for the chosen kinase.
-
Thienyl-Thiazole Compounds: Stock solutions in 100% DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega):
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra-Pure ATP
-
ADP
-
-
Kinase Buffer: Buffer composition will be kinase-specific. A generic buffer can be 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, and 0.1 mg/mL BSA.
-
Plates: White, opaque 384-well assay plates.
-
Equipment: Multichannel pipettes, plate shaker, and a luminometer.
Protocol Steps:
-
Compound Preparation:
-
Prepare serial dilutions of the thienyl-thiazole compounds in 100% DMSO.
-
Transfer a small volume (e.g., 50 nL) of the serially diluted compounds to the 384-well assay plates. Include DMSO-only wells for 0% inhibition (high signal) controls and wells without kinase for 100% inhibition (background) controls.
-
-
Kinase Reaction (5 µL volume):
-
Prepare a 2X kinase/buffer solution.
-
Add 2.5 µL of the 2X kinase solution to each well containing the test compounds and controls.
-
Incubate the plate for 15-30 minutes at room temperature to allow the compounds to interact with the kinase.
-
Prepare a 2X substrate/ATP solution in kinase buffer. The optimal ATP concentration is typically at or near the Km for the specific kinase.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution to each well.
-
Mix the plate on a plate shaker for 30 seconds.
-
Incubate the reaction at room temperature for the desired time (e.g., 60 minutes). The incubation time may need to be optimized based on the kinase's activity.
-
-
Reaction Termination and ATP Depletion:
-
ADP to ATP Conversion and Signal Detection:
-
Equilibrate the Kinase Detection Reagent to room temperature.
-
Add 10 µL of the Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides luciferase and luciferin to produce a luminescent signal.[6][7]
-
Mix the plate on a plate shaker for 30 seconds.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[6][8]
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate Percent Inhibition:
-
The percentage of kinase inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_high_signal - RLU_background))
-
Where:
-
RLU_compound is the relative light units from the well with the test compound.
-
RLU_background is the average RLU from the wells without kinase.
-
RLU_high_signal is the average RLU from the DMSO-only (0% inhibition) wells.
-
-
-
Determine IC50 Values:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Data Presentation
The inhibitory activities of a series of thienyl-thiazole compounds are summarized in the table below. IC50 values were determined against three different kinases to assess both potency and selectivity.
| Compound ID | Target Kinase | IC50 (nM) |
| TT-001 | VEGFR2 | 15.2 |
| EGFR | 250.6 | |
| BRAF V600E | >10,000 | |
| TT-002 | VEGFR2 | 8.9 |
| EGFR | 150.3 | |
| BRAF V600E | >10,000 | |
| TT-003 | VEGFR2 | 112.5 |
| EGFR | 89.7 | |
| BRAF V600E | 25.4 | |
| Staurosporine | VEGFR2 | 5.1 |
| (Control) | EGFR | 6.8 |
| BRAF V600E | 12.3 |
Note: The data presented in this table is for illustrative purposes only.
Alternative Assay Platforms
While this note details the ADP-Glo™ assay, other platforms are also suitable for screening thienyl-thiazole compounds. These include:
-
Z'-LYTE™ Kinase Assay: A Fluorescence Resonance Energy Transfer (FRET)-based method that measures kinase activity by the differential cleavage of a phosphorylated versus a non-phosphorylated peptide substrate by a site-specific protease.[11][12][13]
-
LanthaScreen™ TR-FRET Kinase Assay: A time-resolved FRET (TR-FRET) assay that uses a terbium-labeled antibody to detect the phosphorylation of a fluorescein-labeled substrate.[14][15][16][17]
The choice of assay will depend on the specific kinase, available instrumentation, and the desired throughput. The fundamental principles of compound handling, serial dilution, and data analysis remain consistent across these platforms.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ulab360.com [ulab360.com]
- 6. promega.com [promega.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 8. promega.com [promega.com]
- 9. mdpi.com [mdpi.com]
- 10. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ulab360.com [ulab360.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols: Antimicrobial Susceptibility Testing of 2-Methyl-4-(2-thienyl)-1,3-thiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to assess the antimicrobial susceptibility of novel 2-Methyl-4-(2-thienyl)-1,3-thiazole analogs. The included protocols and data are intended to guide researchers in the evaluation of this promising class of potential antimicrobial agents.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. Thiazole derivatives, particularly those incorporating a thienyl moiety, have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3] This document outlines the standardized protocols for determining the in vitro efficacy of this compound analogs against a panel of clinically relevant microorganisms.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial potency, defined as the lowest concentration that inhibits the visible growth of a microorganism.[4] The following tables summarize the reported MIC values for various 2-thienyl-1,3-thiazole analogs against selected bacterial and fungal strains. It is important to note that direct comparison between studies may be limited due to variations in tested microbial strains and specific analog structures.
Table 1: Antibacterial Activity of 2-Thienyl Substituted Thiazole Analogs (MIC in µg/mL)
| Compound/Analog | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 2-Phenylacetamido-thiazole derivative (Compound 16) | 1.56 - 6.25 | 1.56 - 6.25 | 1.56 - 6.25 | 1.56 - 6.25 | [1] |
| 2,5-dichloro thienyl-substituted thiazole (amino substituted) | 6.25 - 12.5 | - | 6.25 - 12.5 | 6.25 - 12.5 | [1] |
| 2,5-dichloro thienyl-substituted thiazole (8-quinolinyl substituted) | 6.25 - 12.5 | - | 6.25 - 12.5 | 6.25 - 12.5 | [1] |
| Thiophene derivative (Compound 13) | 3.125 | - | - | - | [2] |
| Thiazole clubbed 1,3,4-oxadiazole (Compound 5c) | See Reference | See Reference | See Reference | See Reference | [5] |
| Thiazole clubbed 1,3,4-oxadiazole (Compound 5i) | See Reference | See Reference | See Reference | See Reference | [5] |
Note: "-" indicates that data was not reported in the cited source.
Table 2: Antifungal Activity of 2-Thienyl Substituted Thiazole Analogs (MIC in µg/mL)
| Compound/Analog | Candida albicans | Aspergillus niger | Aspergillus fumigatus | Reference |
| 2,5-dichloro thienyl-substituted thiazole (amino substituted) | - | - | 6.25 - 12.5 | [1] |
| 2,5-dichloro thienyl-substituted thiazole (8-quinolinyl substituted) | - | - | 6.25 - 12.5 | [1] |
| 4-(4-hydroxyphenyl)-2-methyl-1,3-thiazole derivative (Compound 12) | - | 125 - 150 | - | [6] |
| Thiazole 3 | - | - | 6.25 | [2] |
| Thiazole clubbed 1,3,4-oxadiazole (Compound 5f) | See Reference | See Reference | See Reference | [5] |
Note: "-" indicates that data was not reported in the cited source.
Experimental Protocols
The following are detailed protocols for two standard and widely accepted methods for antimicrobial susceptibility testing.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required for specific strains
-
Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity
-
Positive control (growth control, no compound)
-
Negative control (sterility control, no inoculum)
-
Reference antimicrobial agent (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound. b. Perform serial two-fold dilutions of the test compound in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: a. From a fresh culture, suspend several colonies in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. c. Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: a. Add 100 µL of the diluted inoculum to each well containing the compound dilutions, the positive control well, and the reference antimicrobial wells. b. The negative control well should receive 100 µL of sterile broth only.
-
Incubation: a. Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as required for fungi.
-
Reading the MIC: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth.
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This qualitative method determines the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the test compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks
-
Test compounds (this compound analogs) at a known concentration
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Forceps
-
Incubator
-
Ruler or calipers
Procedure:
-
Inoculum Preparation: a. Prepare a standardized bacterial inoculum as described in the broth microdilution protocol.
-
Plate Inoculation: a. Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. b. Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Disk Application: a. Aseptically apply filter paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar. b. Gently press the disks with sterile forceps to ensure complete contact with the agar. c. Ensure disks are spaced far enough apart to prevent overlapping zones of inhibition.
-
Incubation: a. Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Zone of Inhibition Measurement: a. After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters. b. The size of the zone is indicative of the microorganism's susceptibility to the compound.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Logical Relationship in Antimicrobial Susceptibility Testing
Caption: Core components of antimicrobial susceptibility testing.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antimicrobial and cytotoxic activities of some novel thiazole clubbed 1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methyl-4-(2-thienyl)-1,3-thiazole as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data on the fluorescent properties of 2-Methyl-4-(2-thienyl)-1,3-thiazole is limited in publicly available literature. The following application notes and protocols are based on the known characteristics of structurally similar thiazole-based fluorescent probes. These guidelines are intended to serve as a starting point for research and will likely require optimization.
Introduction
Thiazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse biological activities and unique photophysical properties. The thiazole nucleus is a key structural motif in various fluorescent probes due to its electron-rich nature and rigid structure, which can lead to high fluorescence quantum yields. These probes are often designed to exhibit changes in their fluorescence intensity or emission wavelength upon interaction with specific analytes, a phenomenon that can be harnessed for detection and imaging purposes. Mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET) are commonly employed in the design of thiazole-based "turn-on" or "turn-off" fluorescent sensors.[1]
This compound, with its combination of a thiazole core, a methyl group at the 2-position, and a thienyl group at the 4-position, presents a promising scaffold for the development of novel fluorescent probes. The thienyl group, a sulfur-containing aromatic ring, can further influence the electronic and photophysical properties of the molecule.
Synthesis and Physicochemical Properties
Synthesis: The synthesis of this compound can be achieved through established methods for thiazole ring formation. A common route is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone. For this specific compound, the reaction would involve thioacetamide and a 2-haloacetylthiophene.
Physicochemical Properties: Basic information for this compound is as follows:
Postulated Photophysical Properties
The photophysical properties of this compound are not extensively documented. However, based on analogous compounds, particularly other 2-alkyl-4-aryl-thiazoles and 4-(thienyl)-thiazole derivatives, we can postulate its potential fluorescent characteristics. The introduction of a thienyl group at the 4-position is expected to influence the conjugation and electronic properties, likely resulting in absorption and emission in the UV-visible range.
Table 1: Photophysical Properties of Analogous Thiazole-Based Fluorescent Probes
| Compound/Probe Family | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Application |
| Thiazole Orange (TO) Derivatives | ~480-510 | ~510-530 | Variable (low in solution, high when bound) | Nucleic Acid Staining[3] |
| 4,7-Di-2-thienyl-2,1,3-benzothiadiazole (T-BTD) | ~450-470 | ~550-600 | Not specified | Organic Electronics, Solid-State Lighting[4][5] |
| Naphtho[2,3-d]thiazole-4,9-diones | ~390-400 | ~430-530 (blue-green) | 0.10 - 0.17 | Antimicrobial Agents with Fluorescent Properties[6] |
| Thiazolo[5,4-d]thiazole Derivatives | Variable | Orange-red to blue | Not specified | Solid-State Photonics[7][8] |
Potential Applications
Based on the known applications of similar thiazole-containing molecules, this compound could be explored as a fluorescent probe in the following areas:
Fluorescent Sensor for Metal Ions
Thiazole derivatives are excellent chelating agents for metal ions due to the presence of nitrogen and sulfur atoms.[9] The binding of a metal ion can restrict intramolecular rotation or modulate the electronic properties of the fluorophore, leading to a "turn-on" or "turn-off" fluorescent response.[9] This makes them promising candidates for the detection of various metal ions such as Zn²⁺, Cu²⁺, Hg²⁺, and Al³⁺.[10][11]
Bioimaging and Cellular Staining
The lipophilic nature of the thiazole and thienyl rings may allow this compound to permeate cell membranes, making it a candidate for live-cell imaging.[12] Thiazole-based probes, such as Thiazole Orange, are known to intercalate into nucleic acids, leading to a significant fluorescence enhancement.[13] While the specific intracellular targets of this compound are unknown, its potential for staining specific organelles or biomolecules warrants investigation.
Experimental Protocols
Note: These protocols are generalized and should be adapted and optimized for specific experimental conditions.
Protocol for Metal Ion Detection
-
Preparation of Stock Solution:
-
Dissolve this compound in a suitable organic solvent (e.g., DMSO, acetonitrile) to prepare a stock solution (e.g., 1-10 mM).
-
Store the stock solution at -20°C, protected from light.
-
-
Preparation of Working Solution:
-
Dilute the stock solution in an appropriate buffer (e.g., HEPES, PBS, pH 7.4) to the desired final concentration (typically 1-10 µM). The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid artifacts.
-
-
Fluorometric Titration:
-
To a cuvette containing the probe's working solution, add increasing concentrations of the metal ion of interest.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum at a predetermined excitation wavelength.
-
Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the binding affinity and detection limit.
-
-
Selectivity Assay:
-
Prepare solutions of the probe with various potentially interfering metal ions at concentrations significantly higher than the target ion.
-
Measure the fluorescence response to assess the selectivity of the probe.
-
Protocol for Live-Cell Imaging
-
Cell Culture:
-
Culture the desired cell line (e.g., HeLa, A549) in an appropriate medium in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells onto glass-bottom dishes or coverslips to achieve 60-80% confluency on the day of the experiment.
-
-
Probe Loading:
-
Prepare a working solution of this compound by diluting the stock solution in a serum-free cell culture medium to a final concentration (e.g., 1-10 µM).
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells two to three times with warm PBS or fresh culture medium to remove any excess, unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets (excitation and emission wavelengths to be determined based on the probe's spectral properties).
-
Acquire images and analyze the fluorescence intensity and localization within the cells using appropriate software (e.g., ImageJ/Fiji).
-
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
By providing these generalized protocols and background information, we hope to facilitate the exploration of this compound as a novel fluorescent probe in various research and development applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Thiazole Orange derivatives: synthesis, fluorescence properties, and labeling cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 8. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Review on Thiazole Based Colorimetric and Fluorimetric Chemosensors for the Detection of Heavy Metal Ions | Semantic Scholar [semanticscholar.org]
- 11. Thiazolidine based fluorescent chemosensors for aluminum ions and their applications in biological imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. On the use of 2,1,3-benzothiadiazole derivatives as selective live cell fluorescence imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: 1H and 13C NMR Analysis of 2-Methyl-4-(2-thienyl)-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
Predicted NMR Data Presentation
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicity, coupling constants (J) in Hertz (Hz), and integration values for the 1H and 13C NMR spectra of 2-Methyl-4-(2-thienyl)-1,3-thiazole. These predictions are based on typical values for 2-methylthiazole and 2-substituted thiophene moieties.
Table 1: Predicted 1H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5' (Thiazole) | ~7.20 | s | - | 1H |
| H-5" (Thiophene) | ~7.40 | dd | J = 5.0, 1.2 | 1H |
| H-3" (Thiophene) | ~7.25 | dd | J = 3.6, 1.2 | 1H |
| H-4" (Thiophene) | ~7.10 | dd | J = 5.0, 3.6 | 1H |
| -CH₃ (Methyl) | ~2.75 | s | - | 3H |
Table 2: Predicted 13C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2' (Thiazole) | ~165 |
| C-4' (Thiazole) | ~150 |
| C-5' (Thiazole) | ~115 |
| C-2" (Thiophene) | ~140 |
| C-3" (Thiophene) | ~128 |
| C-4" (Thiophene) | ~127 |
| C-5" (Thiophene) | ~126 |
| -CH₃ (Methyl) | ~19 |
Experimental Protocols
A general yet detailed methodology for acquiring high-quality 1H and 13C NMR spectra of small organic molecules like this compound is provided below.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, standard 5 mm NMR tube.
-
Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
2.2. 1H NMR Spectrum Acquisition
-
Instrument Setup: Place the NMR tube into the spinner turbine and insert it into the NMR spectrometer.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): Typically 16 to 64 scans are sufficient for a 1H spectrum.
-
Receiver Gain (RG): Adjust the receiver gain to an appropriate level to avoid signal clipping.
-
Acquisition Time (AQ): Set to at least 3-4 seconds for good resolution.
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate.
-
-
Data Acquisition: Start the acquisition.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
2.3. 13C NMR Spectrum Acquisition
-
Instrument Setup: The same sample can be used for 13C NMR acquisition.
-
Acquisition Parameters:
-
Pulse Program: Use a standard proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required, typically ranging from 1024 to 4096 or more, depending on the sample concentration.
-
Receiver Gain (RG): Adjust as needed.
-
Acquisition Time (AQ): Typically around 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.
-
-
Data Acquisition: Start the acquisition.
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.
-
Identify the chemical shifts of the carbon signals.
-
Mandatory Visualizations
Diagram 1: Molecular Structure and Atom Numbering
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
Diagram 2: NMR Analysis Workflow
Caption: Step-by-step workflow for the NMR analysis of organic compounds.
Application Notes and Protocols for the Scaled-Up Synthesis of 2-Methyl-4-(2-thienyl)-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 2-Methyl-4-(2-thienyl)-1,3-thiazole, with a focus on scaling up the production for research and development purposes. The primary synthetic route discussed is the Hantzsch thiazole synthesis, a robust and widely utilized method for the preparation of thiazole derivatives. While a specific, publicly available scaled-up protocol for this particular molecule is limited, this guide offers a comprehensive laboratory-scale procedure and a representative scale-up protocol based on established chemical engineering principles. This document includes detailed experimental procedures, quantitative data from related syntheses, and a workflow diagram to facilitate a smooth transition from laboratory to pilot-scale production.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the established biological activities of the thiazole and thiophene scaffolds. Thiazole-containing compounds are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. As research progresses from initial discovery to preclinical and clinical development, the need for larger quantities of the active pharmaceutical ingredient (API) necessitates the development of a scalable and efficient synthesis process.
The Hantzsch thiazole synthesis is the most common and direct method for the preparation of this class of compounds. This method involves the condensation reaction between an α-haloketone and a thioamide. For the synthesis of this compound, the key starting materials are 2-bromo-1-(thiophen-2-yl)ethanone and thioacetamide.
This document outlines the synthetic pathway and provides detailed protocols for both laboratory and pilot-scale production.
Synthetic Pathway
The synthesis of this compound is achieved through a one-pot Hantzsch thiazole synthesis. The reaction proceeds via the nucleophilic attack of the sulfur atom of thioacetamide on the α-carbon of 2-bromo-1-(thiophen-2-yl)ethanone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.
General Reaction Scheme:
Data Presentation
While specific quantitative data for the scaled-up synthesis of this compound is not extensively reported in the public domain, the following table summarizes typical yields for Hantzsch thiazole syntheses of related compounds at a laboratory scale. This data provides a benchmark for expected efficiency.
| α-Haloketone | Thioamide | Solvent | Reaction Conditions | Yield (%) | Reference |
| 2-Bromoacetophenone | Thiourea | Methanol | Reflux, 2h | 99 | [1] |
| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-phenylthiourea | Methanol | Microwave, 90°C, 30 min | 95 | [2] |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | EtOH/H₂O | Reflux with catalyst | 79-90 | [3] |
Experimental Protocols
Laboratory-Scale Synthesis Protocol (1-10 g scale)
This protocol describes a typical laboratory procedure for the synthesis of this compound.
Materials:
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2-bromo-1-(thiophen-2-yl)ethanone (1.0 eq)
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Thioacetamide (1.1 eq)
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Ethanol (95%)
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Sodium bicarbonate (NaHCO₃)
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel
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Rotary evaporator
Procedure:
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To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-1-(thiophen-2-yl)ethanone (e.g., 5.0 g, 24.4 mmol).
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Add thioacetamide (e.g., 2.0 g, 26.8 mmol) to the flask.
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Add 100 mL of 95% ethanol as the solvent.
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Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.
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Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
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After completion, allow the reaction mixture to cool to room temperature.
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Remove the ethanol under reduced pressure using a rotary evaporator.
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Dissolve the residue in 100 mL of ethyl acetate.
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Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize any HBr formed) and 50 mL of brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Representative Scale-Up Protocol (100-500 g scale)
This protocol is a representative procedure for the synthesis of this compound at a pilot scale. It is based on the laboratory procedure and incorporates considerations for larger scale production.
Equipment:
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10 L glass-lined reactor with overhead stirring, temperature control (heating/cooling jacket), and a reflux condenser.
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Addition funnel.
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Receiving vessel.
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Filtration unit (e.g., Nutsche filter).
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Vacuum drying oven.
Materials:
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2-bromo-1-(thiophen-2-yl)ethanone (1.0 eq, e.g., 500 g, 2.44 mol)
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Thioacetamide (1.1 eq, e.g., 200 g, 2.68 mol)
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Ethanol (denatured, 5 L)
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Saturated sodium bicarbonate solution
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Ethyl acetate (for extraction)
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Charging the Reactor: Charge the 10 L reactor with 2-bromo-1-(thiophen-2-yl)ethanone (500 g) and thioacetamide (200 g).
-
Solvent Addition: Add 5 L of denatured ethanol to the reactor.
-
Reaction:
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Start the overhead stirrer to ensure good mixing.
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Heat the reactor contents to a gentle reflux (around 78-80 °C) using the heating jacket.
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Maintain the reflux for 6-8 hours. Monitor the reaction by taking samples periodically for HPLC analysis to confirm the disappearance of the starting materials.
-
-
Solvent Removal:
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Once the reaction is complete, cool the reactor contents to 40-50 °C.
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Distill off the ethanol under reduced pressure.
-
-
Work-up:
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Add 5 L of ethyl acetate to the reactor to dissolve the residue.
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Transfer the solution to a suitable extraction vessel.
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Wash the organic phase with 2 L of saturated sodium bicarbonate solution, followed by 2 L of brine.
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Separate the aqueous layer.
-
-
Drying and Filtration:
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Dry the organic layer with anhydrous sodium sulfate.
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Filter the mixture to remove the drying agent.
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-
Concentration and Isolation:
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
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-
Purification:
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by large-scale column chromatography.
-
-
Drying: Dry the purified product in a vacuum oven at a temperature below its melting point until a constant weight is achieved.
Visualization of the Synthesis Workflow
The following diagram illustrates the workflow for the scaled-up synthesis of this compound.
Caption: Workflow diagram for the scaled-up synthesis of this compound.
Safety Considerations
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2-bromo-1-(thiophen-2-yl)ethanone: This is a lachrymator and should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes.
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Thioacetamide: This is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves and a lab coat, in a fume hood.
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Ethanol: This is a flammable solvent. Ensure that all heating is done using intrinsically safe equipment and that there are no ignition sources in the vicinity.
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Scale-up: The Hantzsch synthesis can be exothermic. When scaling up, ensure that the reactor has adequate cooling capacity to control the reaction temperature. The addition of reagents should be done in a controlled manner.
Conclusion
The Hantzsch thiazole synthesis provides a reliable and high-yielding route to this compound. The protocols provided in this document offer a starting point for both laboratory-scale synthesis and a representative process for scaling up production. Careful consideration of reaction parameters, process safety, and purification strategies will be crucial for the successful and efficient manufacturing of this compound for further research and development. It is recommended that a thorough process hazard analysis (PHA) be conducted before attempting the synthesis on a larger scale.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-4-(2-thienyl)-1,3-thiazole
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methyl-4-(2-thienyl)-1,3-thiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely employed and robust method is the Hantzsch thiazole synthesis.[1][2] This reaction involves the cyclocondensation of an α-haloketone (specifically, a 2-halo-1-(thiophen-2-yl)ethanone) with thioacetamide. This method is generally high-yielding and straightforward to perform.[1][3]
Q2: What are the critical starting materials for this synthesis?
A2: The key precursors are:
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2-Halo-1-(thiophen-2-yl)ethanone: This is typically 2-bromo-1-(thiophen-2-yl)ethanone or 2-chloro-1-(thiophen-2-yl)ethanone. The bromo derivative is generally more reactive.
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Thioacetamide: This serves as the source of the nitrogen and sulfur atoms for the thiazole ring.
Q3: My reaction yield is very low. What are the potential causes?
A3: Low yield can stem from several factors:
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Poor quality of starting materials: The α-haloketone can degrade over time, and thioacetamide can be hygroscopic. Ensure the purity of your reagents.[4]
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Incorrect stoichiometry: An improper molar ratio of the reactants can lead to side reactions or unreacted starting material.
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Suboptimal reaction conditions: Temperature, solvent, and reaction time are critical parameters that may require optimization.[4]
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Inefficient work-up and purification: The product may be lost during extraction or purification steps. The initial product may also be a salt (e.g., HBr salt) requiring neutralization to precipitate the final product.[3]
Q4: I am seeing multiple spots on my TLC plate after the reaction. What are the likely impurities?
A4: Common impurities include unreacted 2-halo-1-(thiophen-2-yl)ethanone, unreacted thioacetamide, and potential side-products from self-condensation or alternative reaction pathways. The formation of intermediates can also result in multiple spots if the reaction has not gone to completion.
Troubleshooting Guide
Issue 1: No Product or Very Low Conversion
| Potential Cause | Troubleshooting Step | Rationale |
| Degraded α-Haloketone | Verify the purity of the 2-halo-1-(thiophen-2-yl)ethanone via NMR or TLC. If necessary, synthesize it fresh or purify the commercial stock. | The α-haloketone is a key electrophile; impurities or degradation will prevent the initial SN2 reaction.[3] |
| Inactive Thioacetamide | Use a fresh, dry bottle of thioacetamide. | Thioacetamide is the nucleophile. Moisture can affect its reactivity. |
| Insufficient Heat | Increase the reaction temperature in increments (e.g., 10 °C) or switch to a higher-boiling solvent like ethanol or dioxane.[5] | The cyclization and dehydration steps of the Hantzsch synthesis often require thermal energy to proceed at an efficient rate.[3] |
| Incorrect pH | If the reaction is run under basic conditions that are too strong, the α-haloketone may undergo side reactions. If the workup involves neutralization, ensure the pH is optimal for product precipitation.[1] | The reaction mechanism involves nucleophilic attack and condensation, which can be sensitive to pH. |
Issue 2: Product is Contaminated with Starting Materials
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | Increase the reaction time or temperature. Monitor the reaction progress using TLC until the starting material spot disappears. | The reaction may be kinetically slow under the current conditions. |
| Incorrect Stoichiometry | Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the thioacetamide to ensure the complete consumption of the limiting α-haloketone.[1] | Driving the reaction to completion by using an excess of one reagent is a common strategy. |
| Inefficient Purification | Optimize the purification method. Recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel can be effective.[6] | The polarity of the product and impurities must be considered to achieve good separation. |
Experimental Protocols
Protocol: Hantzsch Synthesis of this compound
This protocol is a representative procedure based on the principles of the Hantzsch synthesis.[1][3]
Materials:
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2-Bromo-1-(thiophen-2-yl)ethanone
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Thioacetamide
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Ethanol (or Methanol)
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5% Sodium Carbonate (Na₂CO₃) solution
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Deionized Water
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-bromo-1-(thiophen-2-yl)ethanone (1.0 eq).
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Add thioacetamide (1.2 eq) to the flask.
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Add ethanol (approx. 5-10 mL per gram of the limiting reagent) as the solvent.
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Heat the mixture to reflux (approximately 78 °C for ethanol) with stirring. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 1-3 hours.
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Once the reaction is complete, allow the mixture to cool to room temperature.
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Pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate solution (approx. 4 times the volume of the reaction solvent).[1]
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Stir the resulting mixture. The product should precipitate as a solid.
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Collect the solid product by vacuum filtration through a Buchner funnel.
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Wash the filter cake with cold deionized water to remove any inorganic salts.
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Allow the product to air dry on a watch glass. Determine the mass and calculate the percent yield.
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Characterize the product using techniques such as NMR spectroscopy and melting point determination to confirm its identity and purity.[3]
Data Presentation
Table 1: Optimization of Reaction Conditions (Illustrative)
This table provides an example of how reaction parameters can be varied to optimize the yield of this compound.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | Methanol | 65 | 3 | 75 | Standard conditions, moderate yield. |
| 2 | Ethanol | 78 | 2 | 85 | Higher temperature may increase reaction rate. |
| 3 | Dioxane | 100 | 1.5 | 90 | Higher boiling point can significantly reduce reaction time.[5] |
| 4 | Ethanol/Water (1:1) | 85 | 4 | 70 | Use of water may facilitate precipitation but can slow the reaction.[7] |
| 5 | Ethanol | 50 | 6 | 60 | Lower temperature leads to a slower conversion rate. |
Visualizations
Caption: Hantzsch synthesis pathway for this compound.
Caption: A typical experimental workflow for the synthesis.
Caption: Logical workflow for troubleshooting low product yield.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid | 24044-07-3 [smolecule.com]
- 6. Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties [mdpi.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2-Methyl-4-(2-thienyl)-1,3-thiazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 2-Methyl-4-(2-thienyl)-1,3-thiazole.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, particularly when synthesized via the common Hantzsch thiazole synthesis route.
Problem 1: Low Purity After Initial Work-up
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Symptom: The crude product obtained after aqueous work-up is a dark, oily, or tarry substance with multiple spots on a Thin Layer Chromatography (TLC) analysis.
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Potential Causes:
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Incomplete reaction, leaving significant amounts of starting materials.
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Formation of polymeric or resinous by-products, which can occur under acidic or high-temperature reaction conditions.
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Presence of unreacted starting materials such as 2-amino-3-methylbenzenethiol and furan-2-carbaldehyde, or partially cyclized intermediates.[1]
-
-
Solutions:
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Reaction Monitoring: Ensure the reaction has gone to completion by monitoring with TLC before quenching the reaction.
-
Temperature Control: Maintain the lowest possible temperature to minimize the decomposition of starting materials and products.[1]
-
Prompt Neutralization: After the reaction is complete, promptly quench the reaction mixture and neutralize any acid catalysts.[1]
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Initial Cleanup: Before fine purification, consider a preliminary purification step to remove the bulk of resinous material. This can be achieved by trituration with a non-polar solvent in which the product has low solubility, or by passing a solution of the crude product through a short plug of silica gel.[1]
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Problem 2: Difficulty in Separating Impurities with Similar Polarity
-
Symptom: TLC analysis shows impurities with Rf values very close to that of the desired product, making separation by column chromatography challenging.
-
Potential Causes:
-
Formation of structural isomers. In the Hantzsch synthesis, acidic conditions can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers alongside the desired 2-amino-thiazole product.
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Presence of unreacted starting materials or by-products with similar polarity to the final product.
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-
Solutions:
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Optimize Column Chromatography:
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Solvent System: Experiment with different solvent systems to maximize the separation (ΔRf) between your product and the impurity. A gradient elution from a non-polar solvent (e.g., hexane) to a moderately polar mixture (e.g., hexane/ethyl acetate or hexane/toluene) can be effective.[1][2]
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Stationary Phase: Consider using a different stationary phase, such as alumina, or a reverse-phase silica gel if standard silica gel chromatography is ineffective.
-
-
Recrystallization: Attempt recrystallization from various solvent systems. A solvent mixture (e.g., ethanol/water or toluene/hexane) might provide the differential solubility needed for separation.[1]
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Problem 3: Product "Oiling Out" During Recrystallization
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Symptom: Instead of forming crystals, the product separates from the recrystallization solvent as an oil.
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Potential Causes:
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The solution is too supersaturated.
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The cooling rate is too fast.
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The presence of impurities is inhibiting crystal lattice formation.[1]
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-
Solutions:
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Slower Cooling: Allow the hot solution to cool to room temperature slowly before placing it in a refrigerator or freezer. Insulating the flask can help.
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Seed Crystals: If a small amount of pure, solid product is available, add a seed crystal to the solution to induce crystallization.[1]
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Solvent System Adjustment: The chosen solvent may not be ideal. Try a more viscous solvent or a solvent mixture to slow down molecular movement and encourage crystal formation. If the compound oils out, try adding a small amount of additional hot solvent to redissolve the oil and then allow it to cool slowly again.
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Problem 4: Low Yield of Purified Product
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Symptom: The final yield of pure this compound is significantly lower than expected.
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Potential Causes:
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Incomplete reaction.
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Decomposition of the product during the reaction or purification.
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Loss of product during purification steps (e.g., extractions, chromatography, recrystallization).
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-
Solutions:
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Optimize Reaction: Ensure the reaction goes to completion through careful monitoring.
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Minimize Purification Steps: Each purification step can lead to product loss. Streamline the purification process where possible.
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Extraction pH: During liquid-liquid extractions, ensure the aqueous layer's pH is optimal to prevent the product from remaining in the aqueous phase.[1]
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Chromatography Efficiency: In column chromatography, select a solvent system that allows for efficient elution of the product without excessive band broadening, which can lead to mixed fractions and lower isolated yields.[1]
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Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in the synthesis of this compound via the Hantzsch reaction?
A1: Based on the Hantzsch thiazole synthesis, the most likely impurities are:
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Unreacted Starting Materials: 2-bromo-1-(thiophen-2-yl)ethan-1-one and thioacetamide.
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Isomeric By-products: Under certain conditions, particularly acidic ones, formation of the isomeric N-substituted iminothiazoline can occur.
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Side-products from Starting Material Synthesis: Impurities present in the starting 2-bromo-1-(thiophen-2-yl)ethan-1-one.
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Polymeric/Resinous Materials: Formed due to decomposition or side reactions at elevated temperatures.
Q2: Which purification technique is generally most effective for this compound?
A2: A multi-step approach is often the most effective.[1]
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Aqueous Work-up: To remove water-soluble reagents and by-products.
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Column Chromatography: This is typically the most powerful method for separating the target compound from structurally similar impurities. A silica gel column with a gradient elution system (e.g., starting with n-hexane and gradually increasing the polarity with ethyl acetate) is a good starting point.[1]
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Recrystallization: As a final step to achieve high purity, particularly if the product from chromatography is a solid.
Q3: How can I monitor the purification process effectively?
A3: Thin-layer chromatography (TLC) is an essential tool. Use a solvent system that provides a good separation of spots and an Rf value for your product between 0.3 and 0.5. The spots can usually be visualized under UV light.
Q4: My crude product is a dark, tarry material. What is the best initial purification strategy?
A4: For a tarry crude product, a preliminary purification step is recommended before attempting column chromatography.[1] You can try:
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Trituration: Stirring the crude material with a non-polar solvent (like hexane) in which the product is poorly soluble but the tarry impurities are more soluble.
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Silica Plug Filtration: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane) and pass it through a short column ("plug") of silica gel, eluting with a slightly more polar solvent. This can remove highly polar or polymeric impurities.[1]
Q5: What are the recommended storage conditions for purified this compound?
A5: To prevent degradation, the purified compound should be stored in a cool, dark, and dry place. For long-term storage, it is advisable to keep it under an inert atmosphere (e.g., nitrogen or argon) to protect against potential oxidation.
Data Presentation
Table 1: Comparison of Purification Methods for a Representative Thiazole Derivative
| Purification Method | Typical Purity | Typical Yield | Notes |
| Direct Recrystallization | 95-98% | 50-70% | Effective if impurities have significantly different solubility. |
| Column Chromatography | >98% | 40-60% | Good for removing impurities with similar polarity. |
| Column Chromatography followed by Recrystallization | >99% | 30-50% | The "gold standard" for achieving high purity, but with potentially lower overall yield.[1] |
Note: The data in this table is illustrative and based on typical outcomes for the purification of heterocyclic compounds. Actual results will vary depending on the specific reaction conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Synthesis of this compound
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(thiophen-2-yl)ethan-1-one (1 equivalent) in ethanol.
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To this solution, add thioacetamide (1.1 equivalents).
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Heat the reaction mixture to reflux and monitor the reaction progress using TLC.
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
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Remove the ethanol under reduced pressure using a rotary evaporator.
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Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
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Adsorbent and Column Selection: For 1 gram of crude product, use approximately 25-50 grams of silica gel in a glass column of an appropriate diameter.
-
Solvent System Selection: Determine the optimal eluent by running TLC plates with different solvent systems (e.g., varying ratios of hexane and ethyl acetate). Aim for a solvent system that gives the product an Rf value of approximately 0.3.
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Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent (e.g., pure hexane). Ensure the packing is uniform and free of air bubbles.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this onto a small amount of silica gel, and then evaporate the solvent to obtain a dry powder. Carefully add this dry sample to the top of the packed column.[1]
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Elution: Begin elution with the least polar solvent mixture determined from the TLC analysis. Collect fractions and monitor their composition by TLC. If necessary, gradually increase the polarity of the eluent to elute the product and any more strongly adsorbed compounds.
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Fraction Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
Protocol 3: Purification by Recrystallization
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Solvent Selection: In a small test tube, test the solubility of the impure product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to try include ethanol, isopropanol, or a mixture like ethanol/water.[1]
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Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to completely dissolve it.
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Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[1]
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For further crystallization, the flask can be placed in an ice bath or a refrigerator.
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Isolation of Crystals: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
Technical Support Center: Synthesis of 2-Methyl-4-(2-thienyl)-1,3-thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 2-Methyl-4-(2-thienyl)-1,3-thiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and classic method is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone, specifically 2-bromo-1-(2-thienyl)ethanone, with a thioamide, in this case, thioacetamide. The reaction is typically carried out in a polar solvent like ethanol and often yields the desired product in good yields.[1]
Q2: What are the expected yield and purity for this synthesis?
A2: The Hantzsch thiazole synthesis is generally high-yielding.[1] However, the final yield and purity are highly dependent on reaction conditions, the purity of starting materials, and the effectiveness of the purification method. Yields can range from 60% to over 90% under optimized conditions. Purity, as determined by techniques like HPLC or NMR, should exceed 95% after proper purification.
Q3: What are the critical parameters that can affect the reaction outcome?
A3: Several parameters are crucial:
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Temperature: While some Hantzsch syntheses proceed at room temperature, heating is often required. Excessive heat can lead to the degradation of reactants and the formation of byproducts.
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Solvent: The choice of solvent is important. Alcohols like ethanol are common, but other polar solvents can be used.
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Reaction Time: Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the point of completion and to avoid the formation of degradation products from prolonged reaction times.
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Stoichiometry: The molar ratio of the α-haloketone to the thioamide can influence the reaction rate and the formation of side products.
Q4: How can I confirm the identity and purity of the final product?
A4: The structure of this compound can be confirmed using standard analytical techniques:
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NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
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Infrared (IR) Spectroscopy: Shows characteristic functional group peaks.
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High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Impure Starting Materials: The α-haloketone (2-bromo-1-(2-thienyl)ethanone) may have degraded, or the thioacetamide may be of low quality. 2. Incorrect Reaction Conditions: The temperature may be too low, or the reaction time may be insufficient. 3. Hydrolysis of Thioacetamide: Presence of excess water can lead to the hydrolysis of thioacetamide. | 1. Verify Starting Material Purity: Check the purity of reactants by NMR or melting point. Purify if necessary. 2. Optimize Conditions: Gradually increase the reaction temperature and monitor progress by TLC. Ensure the reaction is allowed to proceed to completion. 3. Use Anhydrous Solvent: Ensure the solvent is dry to minimize hydrolysis. |
| Presence of a Major Side Product | 1. Self-condensation of α-haloketone: The α-haloketone can react with itself, especially under basic conditions. 2. Formation of Isomeric Products: Under strongly acidic conditions, reaction with N-substituted thioamides can lead to isomeric products.[4] While less common with thioacetamide, it's a possibility if acidic catalysts are used. 3. Dimerization of Thioacetamide: This can occur under certain conditions, leading to complex byproducts. | 1. Control pH: Avoid basic conditions if this side product is observed. Add the thioacetamide portion-wise to maintain a low concentration of any potential base formed. 2. Maintain Neutral or Slightly Acidic pH: For the standard Hantzsch synthesis, maintaining a neutral to slightly acidic environment is optimal.[4] 3. Optimize Stoichiometry: Use a slight excess of the α-haloketone to ensure the complete consumption of the thioacetamide. |
| Multiple Spots on TLC / Impure Product | 1. Incomplete Reaction: The presence of starting materials. 2. Formation of Multiple Side Products: This can result from overheating, extended reaction times, or highly impure reactants. 3. Product Degradation: The thiazole ring can be susceptible to degradation under harsh workup conditions. | 1. Increase Reaction Time/Temperature: Monitor the reaction until the limiting reagent is consumed. 2. Re-evaluate Reaction Parameters: Refer to the data table below and consider adjusting the temperature, solvent, and reaction time. 3. Purify via Column Chromatography: Use a suitable solvent system (e.g., hexane/ethyl acetate) to separate the product from impurities. |
| Difficulty in Product Isolation/Purification | 1. Product is an Oil: The product may not crystallize easily. 2. Emulsion during Workup: This can occur during the aqueous extraction phase.[5] | 1. Use Column Chromatography: This is the most effective method for purifying non-crystalline products. 2. Break Emulsion: Add a saturated brine solution or a small amount of a different organic solvent to break the emulsion. |
Quantitative Data Summary
The following table summarizes hypothetical results under different reaction conditions to guide optimization efforts.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (by HPLC, %) | Key Observation |
| 1 | Ethanol | 25 (RT) | 24 | 45 | 90 | Slow reaction rate, incomplete conversion. |
| 2 | Ethanol | 78 (Reflux) | 4 | 88 | 96 | Good yield and purity. Standard condition. |
| 3 | Acetonitrile | 82 (Reflux) | 3 | 85 | 95 | Slightly faster reaction, comparable results to ethanol. |
| 4 | Ethanol | 78 (Reflux) | 12 | 75 | 85 | Decreased yield and purity due to potential product degradation or side reactions over extended time. |
| 5 | Toluene | 110 (Reflux) | 6 | 60 | 80 | Significant formation of dark, tar-like side products. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 equivalent) in ethanol (5-10 mL per gram of thioacetamide).
-
Addition of Reactant: To this solution, add 2-bromo-1-(2-thienyl)ethanone (1.0 equivalent).
-
Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a chromatography column with silica gel using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.
Visualizations
Logical Workflow for Synthesis and Troubleshooting
Caption: Workflow for the synthesis and troubleshooting of this compound.
Hantzsch Synthesis and Potential Side Reactions
Caption: The Hantzsch synthesis pathway and potential side reactions.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. bepls.com [bepls.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Optimizing reaction conditions for thienyl-thiazole synthesis (solvent, temperature, catalyst)
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of thienyl-thiazoles.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing thienyl-thiazoles?
The most prevalent and versatile method for synthesizing thienyl-thiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone (in this case, one bearing a thienyl group) with a thioamide.
Q2: What are the key reaction parameters to consider for optimizing thienyl-thiazole synthesis?
The critical parameters to optimize are the choice of solvent, reaction temperature, and the use of a catalyst. These factors can significantly influence the reaction rate, yield, and purity of the final thienyl-thiazole product.
Q3: How does the choice of solvent affect the synthesis?
The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. Polar protic solvents like ethanol are commonly used and often provide good yields. Greener alternatives, such as water or solvent-free conditions, have also been successfully employed, particularly in microwave-assisted synthesis.[1][2] The selection of an appropriate solvent is critical for achieving high yields and purity.
Q4: What is the optimal temperature range for thienyl-thiazole synthesis?
The optimal temperature depends on the specific reactants and the chosen solvent. Conventional heating methods often require refluxing for several hours. However, microwave-assisted synthesis can significantly shorten reaction times to a few minutes, often at temperatures ranging from 100-150°C.[3]
Q5: Can a catalyst improve the reaction?
Yes, various catalysts can enhance the rate and yield of thienyl-thiazole synthesis. Both acidic and basic catalysts have been shown to be effective. For instance, silica-supported tungstosilisic acid has been used as a reusable acid catalyst.[1][2] In some cases, a catalyst may not be necessary, especially under microwave irradiation or solvent-free conditions.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of thienyl-thiazoles.
dot
Caption: Troubleshooting flowchart for low yield in thienyl-thiazole synthesis.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the effects of different solvents, temperatures, and catalysts on the synthesis of thienyl-thiazole derivatives, based on reported experimental data.
Table 1: Effect of Solvent on Thienyl-Thiazole Synthesis
| Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Ethanol | Reflux | 8 hours | Moderate | [5] |
| Ethanol/Water (1:1) | 75 | 45-60 min | 85-95 | [6] |
| Dioxane | Reflux | 2-4 hours | Good | [7] |
| Solvent-free | Room Temp. | 3 min | 95 | |
| PEG-400 | 100 | 2-3.5 hours | 87-96 | [2] |
Table 2: Effect of Catalyst on Thienyl-Thiazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Silica Supported Tungstosilisic Acid | Ethanol/Water | 65 | 2-3.5 hours | 79-90 | [1][2] |
| Chitosan | Ethanol | 150 (Microwave) | 4-8 min | High | [3] |
| NiFe2O4 Nanoparticles | Ethanol/Water | 75 | 45-60 min | High | [6] |
| p-Toluenesulfonic acid (PTSA) | 1,2-Dichloroethane | 130 (Microwave) | 10 min | 47-78 | [2] |
| None (Microwave) | Solvent-free | - | 30-175 sec | Good to Excellent |
Experimental Protocols
Detailed Methodology for One-Pot Synthesis of 2-Amino-4-(thien-2-yl)thiazole
This protocol is a general guideline for a one-pot, three-component synthesis and may require optimization for specific substrates and laboratory conditions.
Materials:
-
2-Acetylthiophene
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Ethanol
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
α-Bromination of 2-Acetylthiophene:
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In a round-bottom flask, dissolve 2-acetylthiophene (1 equivalent) in a suitable solvent such as chloroform or acetic acid.
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Add N-bromosuccinimide (1.1 equivalents) portion-wise while stirring at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction with a saturated solution of sodium thiosulfate.
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Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(thiophen-2-yl)ethan-1-one. This intermediate can often be used in the next step without further purification.
-
-
Hantzsch Thiazole Synthesis:
-
To a solution of the crude 2-bromo-1-(thiophen-2-yl)ethan-1-one (1 equivalent) in ethanol, add thiourea (1.2 equivalents).
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Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
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After completion, cool the reaction mixture to room temperature.
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Neutralize the mixture with a saturated solution of sodium bicarbonate.
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The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold water.
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If no precipitate forms, remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-amino-4-(thien-2-yl)thiazole.
-
Mandatory Visualization
dot
Caption: Experimental workflow for the synthesis of 2-amino-4-(thien-2-yl)thiazole.
References
- 1. mdpi.com [mdpi.com]
- 2. bepls.com [bepls.com]
- 3. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. rjpbcs.com [rjpbcs.com]
- 6. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 2-Methyl-4-(2-thienyl)-1,3-thiazole
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Methyl-4-(2-thienyl)-1,3-thiazole. Our aim is to help you overcome challenges related to its poor aqueous solubility in biological assays.
Troubleshooting Guide
Q1: My this compound precipitated out of solution when I diluted my DMSO stock into the aqueous assay buffer. What should I do?
A1: This is a common issue known as "crashing out." It occurs when the concentration of the compound exceeds its solubility limit in the final assay medium. Here’s a step-by-step approach to resolve this:
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Vortex During Dilution: When adding the DMSO stock to your aqueous buffer, ensure the buffer is being vortexed or rapidly mixed. This can sometimes prevent localized high concentrations that lead to precipitation.[1]
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Reduce Final Concentration: Your target concentration may be too high. Perform a serial dilution to determine the highest concentration at which the compound remains in solution.
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Check DMSO Percentage: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and may also affect compound solubility.[2][3]
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Use a Different Co-solvent: If DMSO is problematic, consider other water-miscible organic solvents like ethanol or dimethylformamide (DMF).
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Employ Solubilizing Excipients: If the above steps fail, you may need to use excipients like cyclodextrins or surfactants to improve solubility.
Q2: I am observing high variability in my IC50 values for this compound across different experiments. Could this be related to solubility?
A2: Yes, inconsistent solubility is a very likely cause of variable IC50 values.[4] If the compound is not fully dissolved, the actual concentration in solution will be lower and more variable than the nominal concentration, leading to erratic results.[4]
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Visual Inspection: Before running your assay, visually inspect your prepared solutions (e.g., in a clear 96-well plate) for any signs of precipitation or cloudiness.
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Kinetic Solubility Assay: It is highly recommended to perform a kinetic solubility assay to determine the solubility limit of this compound in your specific assay buffer. This will help you work within a concentration range where the compound is fully dissolved.
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Pre-dissolve in Serum: For cell-based assays, sometimes pre-incubating the compound in media containing fetal bovine serum (FBS) can help maintain solubility due to the binding of the compound to serum proteins like albumin.
Frequently Asked Questions (FAQs)
Q3: What is the best initial approach to solubilize this compound for in vitro assays?
A3: The most straightforward initial approach is to use a co-solvent. Dimethyl sulfoxide (DMSO) is the most common choice for preparing high-concentration stock solutions of non-polar, heterocyclic compounds like this compound.[5][6]
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Prepare a High-Concentration Stock: Create a stock solution of 10-20 mM in 100% DMSO. Gentle warming (e.g., to 37°C) can aid dissolution.[5]
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Dilute into Assay Medium: For your experiment, dilute this stock solution into your aqueous assay buffer to the final desired concentration. It is crucial to ensure the final DMSO concentration is low and non-toxic to your biological system (typically <0.5%).[2][3]
Q4: What are the properties of common co-solvents I can use?
| Co-Solvent | Recommended Stock Concentration | Maximum Final Assay Concentration | Key Considerations |
| DMSO | 10-50 mM | < 0.5% | Most common, but can be toxic to some cell lines at higher concentrations.[2][3] Ensure it is high-purity and anhydrous. |
| Ethanol | 10-20 mM | < 1.0% | Less toxic than DMSO, but also a less effective solvent for many non-polar compounds. |
| DMF | 10-20 mM | < 0.5% | A strong solvent, but also has toxicity concerns. |
| Methanol | 5-10 mM | < 0.5% | Can be used, but is generally more volatile and toxic than ethanol. |
Q5: Co-solvents are not working for my required concentration. What advanced solubilization strategies can I employ?
A5: When co-solvents are insufficient, several advanced formulation techniques can be used to enhance the solubility of poorly soluble compounds.[5][7]
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Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity where a non-polar molecule like this compound can be encapsulated, forming an inclusion complex that is water-soluble.[8][9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[8]
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Surfactants (Micellar Solubilization): Surfactants like Tween® 80 or Polysorbate 20 can form micelles in aqueous solutions above their critical micelle concentration. The hydrophobic core of these micelles can encapsulate the compound, increasing its solubility.[5][11]
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Lipid-Based Formulations: For in vivo studies, formulating the compound in lipids, oils, or self-emulsifying drug delivery systems (SEDDS) can significantly improve oral absorption by enhancing solubilization in the gastrointestinal tract.[12][13][14]
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Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.[15][16]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Weigh Compound: Accurately weigh out the required amount of this compound (Molecular Weight: 181.28 g/mol ). For 1 ml of a 10 mM stock, you will need 1.81 mg.
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Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to a sterile microcentrifuge tube or glass vial containing the compound.
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Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. Before use, thaw the solution completely and vortex to ensure homogeneity.
Protocol 2: Kinetic Solubility Determination by Turbidimetry
This protocol helps determine the concentration at which this compound begins to precipitate in your assay buffer.[4]
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Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO as described above.
-
Set up Plate: In a clear, flat-bottom 96-well plate, add 198 µL of your aqueous assay buffer to the wells in the first column and 100 µL to the remaining wells you will use.
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Add Compound: Add 2 µL of the 10 mM DMSO stock to the first column. This creates a 100 µM solution with 1% DMSO. Mix thoroughly by pipetting up and down.
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Serial Dilution: Perform a 1:2 serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate. This will create a concentration gradient (e.g., 100 µM, 50 µM, 25 µM, etc.).
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Equilibrate: Incubate the plate at room temperature for 1-2 hours to allow the solution to equilibrate and for any precipitation to occur.
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Measure Turbidity: Read the absorbance of the plate on a plate reader at a high wavelength (e.g., 620 nm). An increase in absorbance indicates light scattering from precipitated particles.
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Determine Solubility Limit: The kinetic solubility limit is the highest concentration that does not show a significant increase in absorbance compared to a buffer/DMSO vehicle control.
Visualizations
Caption: Workflow for selecting a solubilization strategy.
Caption: Diagram of micellar solubilization of a hydrophobic compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. touroscholar.touro.edu [touroscholar.touro.edu]
- 10. scispace.com [scispace.com]
- 11. Solubilizer Agent | Excipient | Pharmaceutical drug delivery [pharmacompass.com]
- 12. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 15. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsr.com [ijpsr.com]
Technical Support Center: Interpreting Complex NMR Spectra of 2-Methyl-4-(2-thienyl)-1,3-thiazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of 2-Methyl-4-(2-thienyl)-1,3-thiazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shifts for the aromatic protons on the thienyl and thiazole rings of this compound?
A1: The proton on the thiazole ring (H-5) is expected to appear as a singlet in the range of δ 7.30-7.90 ppm. The protons on the thienyl ring typically appear as doublets or multiplets between δ 7.00 and 7.80 ppm. The exact chemical shifts can be influenced by the solvent and the presence of other substituents.
Q2: Where should I expect to see the signal for the methyl group in the ¹H NMR spectrum?
A2: The methyl group attached to the thiazole ring (at position 2) typically appears as a sharp singlet in the upfield region of the spectrum, generally between δ 2.50 and 2.80 ppm.
Q3: What are the characteristic ¹³C NMR chemical shifts for the carbon atoms in the thiazole and thienyl rings?
A3: The carbon atoms of the thiazole and thienyl rings have distinct chemical shift ranges. The quaternary carbons of the thiazole ring can be found between δ 140 and 170 ppm, while the CH carbons of both rings typically resonate between δ 115 and 145 ppm. The methyl carbon will appear significantly upfield, usually in the range of δ 15-25 ppm. For detailed assignments, 2D NMR techniques such as HSQC and HMBC are recommended.
Q4: My ¹H NMR spectrum shows broad peaks instead of sharp signals. What could be the cause?
A4: Peak broadening in NMR spectra can arise from several factors:
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Poor sample preparation: The sample may not be fully dissolved, leading to a non-homogenous solution.[1]
-
High sample concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening.[1]
-
Paramagnetic impurities: The presence of even trace amounts of paramagnetic substances can cause significant line broadening.
-
Chemical exchange: If the molecule is undergoing a chemical exchange process (e.g., tautomerism or slow rotation around a bond) on a timescale similar to the NMR experiment, the peaks can broaden.[2]
-
Poor shimming: The magnetic field homogeneity may need to be optimized by shimming the spectrometer.[1]
Q5: The aromatic region of my ¹H NMR spectrum is very crowded with overlapping signals. How can I resolve these peaks?
A5: Overlapping signals in the aromatic region are a common challenge with heterocyclic compounds.[3][4] To resolve these, you can employ several strategies:
-
Use a higher field NMR spectrometer: A spectrometer with a stronger magnetic field will provide better signal dispersion.
-
Change the NMR solvent: Using a different deuterated solvent (e.g., benzene-d₆ instead of CDCl₃) can alter the chemical shifts of the protons and may resolve the overlap.[1]
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Run 2D NMR experiments: Techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can help identify which protons are coupled to each other, even if their signals overlap.[5][6] HSQC (Heteronuclear Single Quantum Coherence) can correlate protons to their directly attached carbons, further aiding in assignment.[5][7]
Troubleshooting Guides
Problem: Ambiguous Proton and Carbon Assignments
Symptoms:
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Difficulty in definitively assigning specific proton and carbon signals to the correct atoms in the molecule.
-
Uncertainty about the connectivity of different parts of the molecule.
Troubleshooting Workflow:
Caption: Workflow for unambiguous NMR signal assignment.
Solutions:
-
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-spin coupled (typically 2-3 bonds apart).[5][8] This is useful for identifying adjacent protons on the thienyl ring.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to.[5][7] This is a powerful tool for assigning carbons that have attached protons.
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HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away.[3] This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments.
Problem: Broad or Disappearing NH/OH Signals
Symptoms:
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A broad signal that may be an exchangeable proton (e.g., from an amine or hydroxyl group if present on a derivative).
-
The peak disappears upon D₂O exchange.
Troubleshooting Steps:
Caption: Logic for identifying exchangeable protons.
Solution:
-
D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the ¹H NMR spectrum.[1] Exchangeable protons (like NH or OH) will be replaced by deuterium, causing their corresponding signal to disappear from the spectrum.
Data Presentation
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| Thiazole H-5 | 7.30 - 7.90 | s |
| Thienyl H-5' | 7.40 - 7.80 | dd |
| Thienyl H-3' | 7.20 - 7.60 | dd |
| Thienyl H-4' | 7.00 - 7.30 | dd |
| Methyl (-CH₃) | 2.50 - 2.80 | s |
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
| Carbon Assignment | Chemical Shift (ppm) |
| Thiazole C-2 | 160 - 170 |
| Thiazole C-4 | 145 - 155 |
| Thiazole C-5 | 115 - 125 |
| Thienyl C-2' | 135 - 145 |
| Thienyl C-5' | 125 - 135 |
| Thienyl C-3' | 125 - 135 |
| Thienyl C-4' | 120 - 130 |
| Methyl (-CH₃) | 15 - 25 |
Experimental Protocols
1. Sample Preparation for NMR Spectroscopy
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Weigh 5-10 mg of the purified this compound derivative.
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Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[7]
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Transfer the solution to a 5 mm NMR tube.
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If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).
2. Acquisition of a Standard ¹H NMR Spectrum
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Insert the sample into the NMR spectrometer.
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Lock the spectrometer onto the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity.
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Set the appropriate spectral width, acquisition time, and relaxation delay.
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Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.
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Process the Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
3. Acquisition of a ¹³C NMR Spectrum
-
Use the same prepared sample.
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Tune the probe to the ¹³C frequency.
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Acquire a proton-decoupled ¹³C NMR spectrum. This involves irradiating the protons to collapse the C-H coupling, resulting in single lines for each carbon.
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A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.[7]
4. General Protocol for 2D NMR Experiments (COSY, HSQC, HMBC)
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Use a well-shimmed sample with a good signal-to-noise ratio from the 1D experiments.
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Select the desired 2D NMR pulse program (e.g., COSY, HSQC, HMBC) from the spectrometer's software library.
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Set the spectral widths in both the F1 and F2 dimensions to encompass all signals of interest.
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Set the number of increments in the t₁ dimension and the number of scans per increment. These parameters will determine the resolution and total experiment time.
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For heteronuclear experiments like HSQC and HMBC, ensure the correct frequency ranges for both ¹H and ¹³C are set.
-
Process the 2D data using the appropriate Fourier transformation and window functions for both dimensions.
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Analyze the resulting contour plot to identify cross-peaks, which indicate correlations between nuclei.[6]
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Overcoming NMR line broadening of nitrogen containing compounds: A simple solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. researchgate.net [researchgate.net]
- 5. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. 2D NMR [chem.ch.huji.ac.il]
- 7. benchchem.com [benchchem.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
Troubleshooting low cell permeability of thienyl-thiazole compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the low cell permeability of thienyl-thiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: My thienyl-thiazole derivative shows low cell permeability. What are the potential physicochemical reasons?
A1: Low cell permeability of small molecules like thienyl-thiazole derivatives often stems from their physicochemical properties. Key factors that hinder a compound's ability to cross the lipophilic cell membrane include:
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High Polarity: A high topological polar surface area (TPSA), often due to the presence of nitrogen and sulfur atoms in the thiazole ring and other polar functional groups, can impede passive diffusion.[1]
-
Low Lipophilicity: The compound may have an unfavorable partition coefficient (LogP), preventing it from efficiently entering the lipid bilayer of the cell membrane.[2][3] A balance is crucial, as very high lipophilicity can also reduce permeability due to poor aqueous solubility.[3]
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Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors increases the energy required to shed the water shell before entering the membrane, thus reducing permeability.[2][4][5] The ability to form intramolecular hydrogen bonds can sometimes shield polar groups and improve permeability.[6][7]
-
Molecular Size and Rigidity: Large molecular weight (over 500 Da) or a rigid, non-planar structure can physically hinder passage through the membrane.[5][8] The number of rotatable bonds also plays a role; fewer rotatable bonds are generally preferred.[5]
Q2: What are the standard in vitro assays to measure the cell permeability of my compounds?
A2: The most common and well-established in vitro models for assessing cell permeability are:
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Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[9][10] It is useful for quickly ranking compounds based on their passive permeability alone.[10]
-
Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the human intestinal barrier.[11][12] It is considered a gold standard as it can measure both passive diffusion and active transport processes (uptake and efflux).[11][13]
-
Madin-Darby Canine Kidney (MDCK) Permeability Assay: This assay uses a canine kidney epithelial cell line.[14][15] MDCK cells form tight monolayers more quickly than Caco-2 cells and are often used to predict blood-brain barrier (BBB) penetration.[15][16] Genetically engineered MDCK cells that overexpress specific transporters, such as P-glycoprotein (MDR1-MDCK), are invaluable for studying active efflux.[14][16][17]
Q3: My compound has a high PAMPA permeability but low Caco-2 permeability. What does this suggest?
A3: This discrepancy is a strong indicator that your compound is a substrate for active efflux transporters. The PAMPA model only accounts for passive diffusion, so a high value suggests the compound has favorable physicochemical properties for crossing a lipid membrane.[10] The Caco-2 assay, however, utilizes cells that express efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[11][18] If your compound is actively pumped out of the Caco-2 cells, its net transport from the apical (top) to the basolateral (bottom) side will be low, resulting in a low apparent permeability (Papp) value.[11] This combination of results is useful for diagnosing the root cause of poor absorption.[10][11]
Q4: How can I definitively confirm if my thienyl-thiazole compound is a substrate for an efflux transporter like P-gp?
A4: To confirm P-gp substrate activity, you should perform a bidirectional Caco-2 or MDR1-MDCK assay.[11][17] This involves measuring the permeability in both the apical-to-basolateral (A→B) direction and the basolateral-to-apical (B→A) direction.
-
Calculate the Efflux Ratio (ER): The ER is calculated as the ratio of the permeability coefficients: ER = Papp (B→A) / Papp (A→B).[11] An efflux ratio significantly greater than 2 is a clear indication that the compound is actively transported out of the cells.[11]
-
Use a P-gp Inhibitor: The experiment can be repeated in the presence of a known P-gp inhibitor, such as verapamil or quinidine.[19] If the addition of the inhibitor significantly reduces the efflux ratio (by decreasing B→A transport and/or increasing A→B transport), it confirms that your compound is a substrate of P-gp.[19]
Troubleshooting Guide & Logic Flow
If you observe low cell permeability with your thienyl-thiazole compound, follow this workflow to diagnose the underlying issue and identify potential solutions.
Understanding Transport Mechanisms
Cell permeability is primarily governed by two distinct mechanisms: passive diffusion and carrier-mediated transport (which includes active efflux). Understanding the difference is critical for troubleshooting.
References
- 1. Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Permeability of Red Cell Membranes to Small Hydrophilic and Lipophilic Solutes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space | Semantic Scholar [semanticscholar.org]
- 8. quora.com [quora.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. PAMPA | Evotec [evotec.com]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. benchchem.com [benchchem.com]
- 13. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. Madin-Darby Canine Kidney Cell Line (MDCK) Permeability Assay - Profacgen [profacgen.com]
- 17. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 18. benchchem.com [benchchem.com]
- 19. admeshop.com [admeshop.com]
Stability issues of 2-Methyl-4-(2-thienyl)-1,3-thiazole in different solvents
Welcome to the technical support center for 2-Methyl-4-(2-thienyl)-1,3-thiazole. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues encountered during their experiments.
Troubleshooting Guides
This section addresses specific problems you might encounter related to the stability of this compound in various solvents.
Issue 1: Rapid Degradation of the Compound in Chlorinated Solvents
-
Question: I am observing rapid degradation of this compound when dissolved in chloroform or dichloromethane, even when stored for a short period. What could be the cause and how can I prevent it?
-
Answer: Chlorinated solvents like chloroform and dichloromethane can contain trace amounts of acidic impurities (e.g., HCl) which can accelerate the degradation of thiazole derivatives.[1] The thiazole ring is susceptible to acid-catalyzed hydrolysis. To mitigate this, use freshly distilled or stabilized grades of chlorinated solvents containing a stabilizer like amylene. For long-term storage, it is advisable to use alternative, less reactive solvents such as acetonitrile, ethyl acetate, or toluene.
Issue 2: Discoloration of the Solution upon Storage
-
Question: My solution of this compound in methanol is turning yellow to brown after being stored at room temperature for a few days. Is this a sign of degradation?
-
Answer: Yes, discoloration is a common indicator of chemical degradation. Thiazole-containing compounds can be susceptible to oxidation and photolytic degradation, leading to the formation of colored byproducts.[2][3] It is recommended to store solutions of this compound protected from light and at a lower temperature (2-8 °C). Purging the solution with an inert gas like nitrogen or argon before sealing the container can also help prevent oxidative degradation.
Issue 3: Inconsistent Results in Biological Assays
-
Question: I am getting variable results in my biological assays using a stock solution of this compound in DMSO. Could this be a stability issue?
-
Answer: While DMSO is a common solvent for stock solutions, the stability of compounds in DMSO can be concentration and temperature-dependent. Some compounds may degrade over time, even when stored frozen. It is crucial to prepare fresh stock solutions regularly and to minimize freeze-thaw cycles. We recommend aliquoting the stock solution into smaller, single-use vials to maintain the integrity of the compound. Additionally, performing a purity check of an aged stock solution via HPLC can help determine if degradation is occurring.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving and storing this compound?
A1: For short-term storage and immediate use, high-purity aprotic solvents such as acetonitrile, ethyl acetate, and acetone are recommended. For long-term storage, it is best to store the compound in its solid, crystalline form at a low temperature and protected from light. If a stock solution is necessary for long-term storage, consider using anhydrous, deoxygenated acetonitrile or toluene and storing at -20°C or below.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: Thiazole derivatives can be susceptible to both acidic and basic hydrolysis.[3] The stability in aqueous solutions is highly pH-dependent. Generally, the compound is expected to be most stable in neutral to slightly acidic conditions (pH 4-6). In strongly acidic or alkaline solutions, the thiazole ring can undergo cleavage. It is crucial to perform pH stability studies for your specific application.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the structure, potential degradation pathways include:
-
Hydrolysis: Cleavage of the thiazole ring under acidic or basic conditions.
-
Oxidation: Oxidation of the sulfur atoms in the thiazole and thienyl rings.
-
Photodegradation: Isomerization or ring-opening reactions upon exposure to UV light.
Q4: How can I monitor the stability of this compound in my solvent system?
A4: A stability-indicating HPLC method is the most common and reliable way to monitor the stability of your compound. This involves developing an HPLC method that can separate the intact compound from its potential degradation products. By analyzing samples at different time points, you can quantify the remaining amount of the parent compound and detect the formation of any degradants.
Data on Stability in Different Solvents (Hypothetical)
The following table summarizes the hypothetical stability of this compound in various solvents under specific conditions. This data is for illustrative purposes to guide your experimental design.
| Solvent | Condition | Purity after 7 days (%) | Purity after 30 days (%) |
| Acetonitrile | Room Temp, Dark | 99.5 | 98.8 |
| Methanol | Room Temp, Dark | 98.2 | 95.1 |
| Chloroform | Room Temp, Dark | 92.0 | 85.5 |
| DMSO | Room Temp, Dark | 99.0 | 97.5 |
| Water (pH 7) | Room Temp, Dark | 96.5 | 92.3 |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound.[4]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photostability: Expose a solution of the compound (e.g., in acetonitrile) to a light source according to ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Caption: Workflow for Forced Degradation Studies.
Protocol 2: Stability-Indicating HPLC Method (Example)
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Instrumentation: HPLC with a UV detector or photodiode array (PDA) detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with 30% acetonitrile and increase to 90% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm (or a wavelength determined by UV-Vis scan).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Caption: Troubleshooting Logic for Stability Issues.
References
Enhancing the selectivity of 2-Methyl-4-(2-thienyl)-1,3-thiazole for a specific kinase target
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working to enhance the selectivity of the kinase inhibitor 2-Methyl-4-(2-thienyl)-1,3-thiazole for a specific kinase target.
Troubleshooting Guides
This section addresses common issues encountered during the experimental process of improving the selectivity of this compound.
Issue 1: High Off-Target Activity Observed in Initial Kinase Panel Screening
-
Question: Our initial broad kinase panel screening of this compound shows significant inhibition of multiple kinases other than our primary target, Kinase X. How can we approach improving its selectivity?
-
Answer: High off-target activity is a common challenge in early-stage drug discovery.[1] A systematic approach is necessary to understand and address this issue.
Recommended Actions:
-
Confirm Primary Target Engagement: First, ensure potent inhibition of your primary target, Kinase X. A low IC50 value for Kinase X is the desired starting point.
-
Analyze Off-Target Kinases: Identify the families of the off-target kinases. Are they structurally similar to Kinase X? Understanding the relationships can guide structural modifications.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound. Modifications to the methyl, thienyl, or thiazole groups can significantly impact selectivity. For instance, studies on other thiazole-based inhibitors have shown that substitutions on the thiazole ring are critical for activity and selectivity.[2]
-
Computational Modeling: Use molecular docking to model the binding of your compound to both Kinase X and key off-target kinases. This can reveal differences in the binding pockets that can be exploited to enhance selectivity.
-
Consider Alternative Inhibition Mechanisms: Explore strategies like targeting allosteric sites, which are often less conserved than the ATP-binding pocket, potentially leading to higher selectivity.[3]
-
Issue 2: Inconsistent IC50 Values in Kinase Assays
-
Question: We are observing significant variability in our IC50 measurements for this compound against our target kinase. What are the potential causes and how can we troubleshoot this?
-
Answer: Inconsistent IC50 values can stem from several experimental factors. Careful review of the assay protocol and reagents is crucial.
Troubleshooting Checklist:
-
ATP Concentration: Ensure the ATP concentration is consistent and ideally close to the Km value for the kinase, as IC50 values of ATP-competitive inhibitors are sensitive to ATP concentration.[4][5]
-
Enzyme Purity and Activity: Use a consistent source and batch of recombinant kinase. Enzyme activity can vary between batches, affecting results.[5]
-
Compound Stability and Solubility: Verify the stability and solubility of this compound in your assay buffer. Compound precipitation can lead to inaccurate potency measurements.
-
Assay Incubation Times: Keep incubation times for the kinase reaction consistent. Reactions should be performed under initial velocity conditions.
-
DMSO Concentration: Maintain a consistent final concentration of DMSO across all wells, as it can inhibit some kinases at higher concentrations.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for serial dilutions of the inhibitor.
Experimental Workflow for Troubleshooting IC50 Variability
Caption: Workflow for diagnosing sources of IC50 variability.
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective general strategies for enhancing the selectivity of a kinase inhibitor like this compound?
A1: Several strategies can be employed to improve kinase inhibitor selectivity:[6][7]
-
Exploiting the Gatekeeper Residue: The "gatekeeper" residue in the ATP-binding pocket is a key determinant of selectivity. Modifying your compound to interact with less common, smaller gatekeeper residues can enhance selectivity.[6]
-
Bivalent Inhibitors: Linking the primary inhibitor to a second molecule that binds to a nearby site on the kinase can significantly increase both affinity and selectivity.[6]
-
Allosteric Inhibition: Targeting allosteric sites outside the highly conserved ATP-binding pocket is a powerful approach to achieve high selectivity.[3]
-
Covalent Inhibition: Designing an inhibitor that forms a covalent bond with a non-conserved residue (like cysteine) in the active site can lead to highly selective and potent inhibition.[6]
-
Atropisomerism: Creating and isolating stable rotational isomers (atropisomers) of a compound can result in different selectivity profiles for each isomer.[1]
Q2: What experimental assays are essential for determining the selectivity profile of our modified this compound analogs?
A2: A multi-tiered approach is recommended for comprehensive selectivity profiling:[8][9]
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Broad Kinase Panel Screening: Initially, screen your compounds at a single high concentration (e.g., 1-10 µM) against a large panel of kinases (e.g., >400) to identify potential off-targets.[8][10]
-
Dose-Response (IC50) Determination: For any kinases showing significant inhibition in the initial screen, perform dose-response experiments to determine the IC50 values.[8]
-
Cell-Based Assays: Confirm target engagement and selectivity in a cellular context. This can be done by monitoring the phosphorylation of a known downstream substrate of your target kinase.[4][9]
-
Proteomics-Based Approaches: Techniques like chemical proteomics can identify direct targets of your compound in a cellular lysate, providing an unbiased view of selectivity.[8]
Signaling Pathway Diagram for a Hypothetical Kinase Target
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approach in Improving Potency and Selectivity of Kinase Inhibitors: Allosteric Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Enhancing the selectivity of kinase inhibitors in oncology: a chemical biology perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Kinase Inhibitors: Profiling 2-Methyl-4-(2-thienyl)-1,3-thiazole Against Established Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinase inhibitor landscape, with a focus on providing a framework for evaluating novel compounds such as 2-Methyl-4-(2-thienyl)-1,3-thiazole. Due to the current lack of publicly available kinase inhibition data for this compound, this document will use two well-characterized, clinically relevant kinase inhibitors, Dasatinib and Gefitinib , as exemplars. Dasatinib is a multi-targeted inhibitor with a 2-aminothiazole core, making it a relevant structural comparator. Gefitinib is a highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR).
This guide will present a side-by-side comparison of their biochemical and cellular activities, detail the experimental protocols used to generate this data, and visualize the complex signaling pathways and experimental workflows involved. This framework can be applied to the evaluation of this compound as experimental data becomes available.
Performance Comparison: Kinase Inhibition Profiles
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the biochemical and cellular IC50 values for Dasatinib and Gefitinib against a selection of key kinases and cancer cell lines.
Table 1: Biochemical Kinase Inhibition Profile
| Kinase Target | Dasatinib IC50 (nM) | Gefitinib IC50 (nM) |
| Primary Targets | ||
| ABL1 | ~1.5[1] | >10,000 |
| SRC | ~1.5[1] | >10,000 |
| EGFR | 1 - 30 | 0.41[2] |
| Other Kinases | ||
| c-KIT | <30[3] | - |
| PDGFRβ | <30[3] | - |
| FAK | 0.2[3] | - |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration, substrate). Data presented here is for comparative purposes.
Table 2: Cellular Inhibition Profile (IC50)
| Cell Line | Cancer Type | Dasatinib IC50 | Gefitinib IC50 |
| OVCAR-3 | Ovarian Cancer | 0.21 µM[1] | 7.77 µM[1] |
| IGROV-1 | Ovarian Cancer | 0.26 µM[1] | 4.2 µM[1] |
| A2780 | Ovarian Cancer | 3.29 µM[1] | 4.9 µM[1] |
| SKOV-3 | Ovarian Cancer | 4.37 µM[1] | 72.66 µM[1] |
| EFO-21 | Ovarian Cancer | 3.65 µM[1] | 139.87 µM[1] |
| HCC827 | NSCLC (EGFR mutant) | ~50 nM[4] | 0.7 nM - 4.4 µM[4] |
Note: Cellular IC50 values reflect not only target inhibition but also cell permeability, metabolism, and engagement of downstream pathways.
Signaling Pathway Overview
Kinase inhibitors exert their effects by blocking specific nodes in complex signaling cascades that regulate cell growth, proliferation, and survival. Gefitinib primarily targets the EGFR pathway, while the multi-targeted nature of Dasatinib allows it to interfere with several pathways simultaneously.
References
- 1. Dasatinib + Gefitinib, a non platinum-based combination with enhanced growth inhibitory, anti-migratory and anti-invasive potency against human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 2-Methyl-4-(2-thienyl)-1,3-thiazole Analogs and Related Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of thiazole derivatives, with a focus on analogs containing a thienyl moiety, akin to the 2-Methyl-4-(2-thienyl)-1,3-thiazole scaffold. The information presented herein is curated from recent scientific literature to aid in the evaluation of their therapeutic potential, particularly in the realms of anticancer and antimicrobial applications. This document summarizes quantitative biological data, details key experimental protocols, and visualizes relevant biological pathways and workflows to support further research and development.
Introduction
Thiazole, a five-membered heteroaromatic ring containing sulfur and nitrogen, is a prominent scaffold in a multitude of synthetic compounds with diverse pharmacological activities.[1] Its derivatives are integral to many clinically approved drugs, demonstrating a wide range of biological effects including antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory properties.[1] The incorporation of a thienyl group, another biologically active heterocycle, into the thiazole framework can significantly influence the molecule's pharmacological profile. This guide focuses on the comparative biological activities of such hybrid compounds.
Anticancer Activity
Several studies have investigated the in vitro cytotoxic effects of thiazole derivatives bearing a thiophene ring against various human cancer cell lines. The data indicates that these compounds can exhibit potent antiproliferative activity, with IC50 values in the micromolar and even nanomolar range.
Table 1: In Vitro Cytotoxic Activity (IC₅₀) of Thiazole Analogs
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Thiazolyl Pyridine Hybrid | A549 (Lung) | 0.452 | Doxorubicin | 0.460 |
| Compound 4c (Thiazole Derivative) | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | |
| Compound 4b (Thiazole Derivative) | MCF-7 (Breast) | 31.5 ± 1.91 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 51.7 ± 3.13 | Staurosporine | 8.4 ± 0.51 | |
| Thiazol-5(4H)-one Derivative 4f | HCT-116 (Colorectal) | 2.89 | Colchicine | - |
| HepG-2 (Liver) | 3.14 | Colchicine | - | |
| MCF-7 (Breast) | 4.02 | Colchicine | - | |
| Thiazol-5(4H)-one Derivative 5a | HCT-116 (Colorectal) | 3.17 | Colchicine | - |
| HepG-2 (Liver) | 4.29 | Colchicine | - | |
| MCF-7 (Breast) | 5.33 | Colchicine | - | |
| Thiazolidin-4-one compound 5d | HepG2 (Liver) | 8.80 ± 0.31 | - | - |
| MCF-7 (Breast) | 7.22 ± 0.65 | - | - | |
| HCT-116 (Colorectal) | 9.35 ± 0.61 | - | - |
Note: The specific structures of the compounds are detailed in the cited literature. The data is compiled from multiple sources and presented for comparative purposes.[2][3][4]
One of the highlighted mechanisms of anticancer action for some thiazole analogs is the inhibition of tubulin polymerization.[4][5] Tubulin is a critical component of the cytoskeleton and the mitotic spindle, and its disruption leads to cell cycle arrest and apoptosis.[5] Another identified target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator in angiogenesis, which is essential for tumor growth.[3][5]
Caption: General mechanism of anticancer activity for certain thiazole analogs via inhibition of tubulin polymerization.
Antimicrobial Activity
Thiazole derivatives, including those with thienyl substituents, have demonstrated promising activity against a range of bacterial and fungal pathogens. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 2: In Vitro Antimicrobial Activity (MIC) of Thienyl-Substituted Thiazole Analogs and Related Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 2,5-dichloro thienyl-substituted thiazole | Staphylococcus aureus | 6.25 - 12.5 | - | - |
| Escherichia coli | 6.25 - 12.5 | - | - | |
| Aspergillus fumigatus | 6.25 - 12.5 | - | - | |
| Heteroaryl(aryl) thiazole derivative 3 | E. coli | 170 | Ampicillin | - |
| S. Typhimurium | 230 | Ampicillin | - | |
| Heteroaryl(aryl) thiazole derivative 4 | E. coli | 170 | Ampicillin | - |
| Heteroaryl(aryl) thiazole derivative 8 | Aspergillus fumigatus | 80 | Ketoconazole | 200 |
| Trichoderma viride | 110 | Ketoconazole | - | |
| Heteroaryl(aryl) thiazole derivative 9 | Aspergillus fumigatus | 110 | Ketoconazole | 200 |
| Trichoderma viride | 80 | Ketoconazole | - |
Note: The data is compiled from multiple sources for comparative analysis.[1][6]
The following diagram illustrates a general workflow for the screening of antimicrobial activity.
Caption: General experimental workflow for antimicrobial activity screening of novel compounds.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.[7]
-
Test compounds (thiazole analogs) dissolved in a suitable solvent (e.g., DMSO).[7]
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).[7]
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another few hours, during which viable cells with active metabolism convert the yellow MTT into purple formazan crystals.[7]
-
Solubilization: The MTT-containing medium is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[7]
-
Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle-treated control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[7]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]
Objective: To determine the lowest concentration of the test compounds that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial and/or fungal strains.
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Test compounds dissolved in a suitable solvent.
-
Standard antimicrobial agents (e.g., ampicillin, ketoconazole) as positive controls.
-
96-well microplates.
-
Microplate reader or visual inspection.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the microorganism is prepared in the appropriate broth.
-
Serial Dilution: The test compounds and standard drugs are serially diluted in the broth medium in the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.
-
Incubation: The plates are incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8] This can be assessed visually or by measuring the optical density using a microplate reader.
-
MBC/MFC Determination (Optional): To determine the Minimum Bactericidal or Fungicidal Concentration, an aliquot from the wells showing no growth is subcultured onto an agar plate. The lowest concentration that results in no growth on the agar plate is the MBC or MFC.[6]
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Validating the Anticancer Activity of 2-Methyl-4-(2-thienyl)-1,3-thiazole In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vivo anticancer activity of the novel compound 2-Methyl-4-(2-thienyl)-1,3-thiazole. While direct in vivo experimental data for this specific compound is not publicly available, this document outlines a comprehensive validation strategy by comparing its potential efficacy with structurally related thiazole derivatives that have undergone in vivo evaluation. The guide details essential experimental protocols and potential signaling pathways involved, offering a roadmap for preclinical assessment.
Comparative Analysis of Anticancer Thiazole Derivatives
Thiazole-based compounds have emerged as a promising class of anticancer agents due to their diverse mechanisms of action and presence in several clinically approved drugs.[1][2] To objectively evaluate the potential of this compound, a comparison with other thiazole derivatives that have demonstrated in vivo anticancer activity is crucial. The following table summarizes hypothetical in vivo data for our target compound alongside reported data for a comparable thiazole derivative.
Table 1: Comparative In Vivo Efficacy of Thiazole Derivatives
| Compound | Animal Model | Cancer Cell Line | Administration Route & Dosage | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Nude Mice (Xenograft) | Human Colorectal Carcinoma (HCT116) | Intraperitoneal (i.p.), 50 mg/kg, daily | Hypothetical Data: ~60% | N/A |
| Alternative Thiazole Derivative (e.g., with substituted phenyl ring) | Nude Mice (Xenograft) | Human Breast Adenocarcinoma (MCF-7) | Oral Gavage, 25 mg/kg, daily | 55% | Fictionalized Data |
Experimental Protocols for In Vivo Validation
A standardized and well-documented experimental protocol is fundamental for generating reproducible and reliable data. The following outlines a typical workflow for assessing the in vivo anticancer activity of a novel compound like this compound using a xenograft mouse model.
Animal Model and Cell Line
-
Animal: Immunodeficient mice (e.g., athymic nude mice or SCID mice), typically 6-8 weeks old.
-
Cell Line: A human cancer cell line relevant to the proposed therapeutic target of the compound. For instance, if targeting pathways are active in colorectal cancer, a cell line like HCT116 would be appropriate.
-
Cell Culture: Cells are cultured in appropriate media and conditions to ensure viability and logarithmic growth before implantation.
Tumor Implantation
-
Subcutaneous Xenograft Model: A suspension of cancer cells (typically 1-5 x 10^6 cells in sterile PBS or media) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The volume is calculated using the formula: (Length x Width^2) / 2.
Compound Formulation and Administration
-
Formulation: this compound is formulated in a suitable vehicle (e.g., a solution of DMSO, polyethylene glycol, and saline) for administration.
-
Dosing and Schedule: The compound is administered to the treatment group at a predetermined dose and schedule (e.g., daily, every other day) via a specific route (e.g., intraperitoneal injection, oral gavage). A control group receives the vehicle only.
Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition (TGI): The primary endpoint is the inhibition of tumor growth in the treated group compared to the control group.
-
Body Weight and Clinical Observations: Animal body weight is monitored as an indicator of toxicity. Any adverse clinical signs are also recorded.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration. Tumors are then excised and weighed.
Potential Signaling Pathways and Mechanisms of Action
Thiazole derivatives are known to exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Understanding these pathways is key to elucidating the mechanism of action of this compound.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently dysregulated in cancer. Several thiazole derivatives have been shown to inhibit components of this pathway, leading to apoptosis and cell cycle arrest.
References
- 1. Synthesis and cytotoxicity evaluation of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene- 3-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-4-(2-thienyl)-1,3-thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-methyl-4-(2-thienyl)-1,3-thiazole scaffold is a promising heterocyclic structure in medicinal chemistry, demonstrating a range of biological activities. This guide provides a comparative analysis of derivatives based on this core structure, focusing on their structure-activity relationships (SAR) as potential therapeutic agents. The information presented herein is a synthesis of findings from various studies on related thiazole and thiophene-containing compounds, aiming to provide a comprehensive overview for researchers in the field.
Data Presentation: Comparative Biological Activity
The following table summarizes the in vitro biological activity of selected 2-thienyl-thiazole derivatives and related compounds. The data highlights how substitutions on the core scaffold influence their potency against various biological targets.
| Compound ID | Core Structure | R1 (Substitution on Thiazole) | R2 (Substitution on Thiophene) | Biological Target/Assay | Activity (IC50/MIC) | Reference |
| 51aj | 2-Amino-4-(2-thienyl)-1,3-thiazole | 3-Fluoro-phenyl-carboxamide | - | c-Met Kinase | 49.55 nM | [1] |
| 1 | 2-Amino-4-(2-thienyl)-1,3-thiazole | 2-Pyrazolin-3-yl)-phenyl)-methano-isoindol-1,3-dione | - | S. aureus | 10-19 mm (inhibition zone) | [2] |
| 2 | 2-(pyrazol-4-yl)-methylylidenehydrazinyl-thiazole | H | 1-phenyl-1,2,3-triazol-4-yl)-methoxyphenyl | Antimicrobial | - | [2] |
Note: The presented data is a compilation from studies on structurally related compounds to infer the SAR of the this compound core. Direct comparative studies on a series of systematically modified this compound derivatives were not available in the public domain at the time of this review.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these derivatives are provided below.
1. In Vitro c-Met Kinase Inhibition Assay
This assay is crucial for determining the inhibitory potential of compounds against the c-Met kinase, a key target in cancer therapy.
-
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the c-Met kinase enzyme.
-
Procedure:
-
Recombinant human c-Met kinase is incubated with the test compound at various concentrations in a kinase buffer.
-
ATP and a suitable substrate (e.g., a synthetic peptide) are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or radiometric assays using [γ-³²P]ATP.
-
The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.[1]
-
2. Antimicrobial Susceptibility Testing (Disk Diffusion Method)
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.
-
Principle: The test compound diffuses from a paper disk into an agar medium inoculated with a specific microorganism. The antimicrobial activity is determined by the diameter of the clear zone where microbial growth is inhibited.
-
Procedure:
-
A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Sterile paper disks are impregnated with a known concentration of the test compound.
-
The impregnated disks are placed on the surface of the inoculated agar.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The diameter of the zone of inhibition around each disk is measured in millimeters. A larger diameter indicates greater antimicrobial activity.[2]
-
3. In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of chemical compounds on cell lines.
-
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color.
-
Procedure:
-
Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT solution is added to each well, and the plate is incubated for a few more hours to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.
-
Mandatory Visualizations
The following diagrams illustrate key aspects of the structure-activity relationship studies of this compound derivatives.
Caption: Workflow for a typical structure-activity relationship (SAR) study.
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity profiling of 2-Methyl-4-(2-thienyl)-1,3-thiazole against a panel of kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, albeit illustrative, cross-reactivity analysis of the investigational compound 2-Methyl-4-(2-thienyl)-1,3-thiazole against a panel of protein kinases. The data presented herein is intended to serve as a representative example of the rigorous evaluation required for novel kinase inhibitors. For comparative purposes, the performance of this compound is benchmarked against a hypothetical established multi-kinase inhibitor, "Compound X." A thorough understanding of a compound's selectivity is paramount for predicting its therapeutic efficacy and potential off-target effects.[1]
Introduction to this compound
This compound is a novel heterocyclic compound featuring a thiazole core. Thiazole-containing molecules have garnered significant interest in medicinal chemistry due to their diverse biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4][5] Several thiazole derivatives have been investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes.[2][6][7] This guide explores the inhibitory activity of this compound across a representative kinase panel.
Comparative Kinase Inhibition Profile
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and the comparator, Compound X, against a panel of serine/threonine and tyrosine kinases. Lower IC50 values are indicative of higher inhibitory potency.
Table 1: Inhibition of Serine/Threonine Kinases
| Kinase | This compound (IC50, nM) | Compound X (IC50, nM) |
| AKT1 | 850 | 150 |
| CDK2/cyclin A | >10000 | 25 |
| GSK-3β | 120 | 5 |
| p38α | 45 | 10 |
| PKA | >10000 | 780 |
| ROCK1 | 2500 | 95 |
Table 2: Inhibition of Tyrosine Kinases
| Kinase | This compound (IC50, nM) | Compound X (IC50, nM) |
| ABL1 | >10000 | 15 |
| EGFR | 5200 | 450 |
| SRC | 980 | 30 |
| VEGFR2 | 350 | 8 |
| JAK2 | 670 | 12 |
| FLT3 | 480 | 20 |
Experimental Methodologies
The data presented in this guide is based on established in vitro kinase assay protocols. The following is a representative methodology for the key experiments.
Biochemical Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of purified kinases by quantifying the transfer of a radiolabeled phosphate from ATP to a specific substrate.[8][9]
Protocol:
-
Reaction Mixture Preparation : For each kinase, a reaction buffer is prepared containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.[10]
-
Compound Addition : this compound or Compound X is serially diluted and added to the kinase reaction mixture.
-
Reaction Initiation : The kinase reaction is initiated by the addition of a mixture of [γ-³³P]-ATP (10 µM) and the specific substrate for each kinase.
-
Incubation : The reaction is incubated at room temperature for a specified duration (e.g., 60 minutes) to allow for enzymatic phosphorylation.
-
Termination and Detection : The reaction is stopped by spotting the mixture onto a filter membrane, which captures the phosphorylated substrate.[11] Unreacted [γ-³³P]-ATP is washed away.
-
Quantification : The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis : The IC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software.
Visualizations
Signaling Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Synthetic Efficiency of Routes to 2-Methyl-4-(2-thienyl)-1,3-thiazole
For researchers and professionals in drug development and organic synthesis, the efficient construction of heterocyclic scaffolds is a critical endeavor. The compound 2-Methyl-4-(2-thienyl)-1,3-thiazole is a valuable building block, and understanding the most effective synthetic routes to its production is paramount. This guide provides a comparative analysis of various synthetic strategies, presenting available quantitative data and detailed experimental protocols to inform methodological selection.
Comparison of Synthetic Routes
The synthesis of this compound can be approached through several established methods for thiazole ring formation. The choice of route can significantly impact the overall efficiency, considering factors such as yield, reaction time, temperature, and the complexity of the procedure. Below is a summary of common synthetic routes with available data for analogous compounds, as specific comparative data for the target molecule is limited in the readily available literature.
| Synthetic Route | Starting Materials | Key Reagents/Conditions | Typical Reaction Time | Typical Temperature | Typical Yield (%) |
| Hantzsch Thiazole Synthesis | 2-Bromo-1-(thiophen-2-yl)ethanone, Thioacetamide | Ethanol, Reflux | 30 min - 4 h | Reflux | 70-95 (for analogous 2,4-disubstituted thiazoles) |
| Microwave-Assisted Hantzsch Synthesis | 2-Bromo-1-(thiophen-2-yl)ethanone, Thioacetamide | Solvent-free or in polar solvent (e.g., Ethanol) | 5 - 15 min | 100-140 °C | Potentially >90 |
| One-Pot Synthesis | Varies (e.g., α-haloketone, thioamide, and another component) | Catalyst (e.g., silica supported tungstosilisic acid) | Varies | Room Temperature or Elevated | 79-90 (for other thiazole derivatives) |
| Cook-Heilbron Thiazole Synthesis | α-Amino-α-(2-thienyl)acetonitrile, Dithioacetic acid or its ester | Mild, aqueous conditions | Varies | Room Temperature | 50-80 (general for 5-aminothiazoles) |
Note: The yields presented are based on general procedures for similar thiazole derivatives and may vary for the specific synthesis of this compound.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and optimization of synthetic routes. Below are representative protocols for the key synthetic methods.
Hantzsch Thiazole Synthesis
This classical method remains a widely used and generally high-yielding approach for the synthesis of thiazoles.[1]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(thiophen-2-yl)ethanone (1 equivalent) and thioacetamide (1-1.2 equivalents) in a suitable solvent such as ethanol.
-
Heat the reaction mixture to reflux and maintain for a period of 30 minutes to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The solvent is typically removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or ethanol/water mixture) or by column chromatography on silica gel.
Microwave-Assisted Hantzsch Synthesis
Microwave irradiation can dramatically reduce reaction times and often improve yields.
Procedure:
-
In a microwave-safe reaction vessel, combine 2-bromo-1-(thiophen-2-yl)ethanone (1 equivalent) and thioacetamide (1-1.2 equivalents).
-
The reaction can be performed solvent-free or with a small amount of a high-boiling point polar solvent like ethanol or DMF.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a short duration (e.g., 5-15 minutes).
-
After cooling, the product can be isolated and purified using standard techniques as described for the conventional Hantzsch synthesis. For some 2-aminothiazole derivatives, this method has been shown to increase the yield from 58% (conventional) to 90% (microwave) while reducing the reaction time from 12 hours to 6-8 minutes.
Logical Workflow for Synthesis Route Selection
The selection of an optimal synthetic route depends on various factors, including the desired scale of the reaction, available equipment, and the importance of factors like reaction time and yield. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting a synthetic route to this compound.
Signaling Pathway of Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis proceeds through a well-established reaction mechanism involving the formation of a thiazoline intermediate followed by dehydration.
Caption: Reaction pathway of the Hantzsch synthesis for this compound.
References
Benchmarking Antimicrobial Efficacy: A Comparative Analysis of 2-Methyl-4-(2-thienyl)-1,3-thiazole and Standard Antibiotics
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the potential antimicrobial performance of 2-Methyl-4-(2-thienyl)-1,3-thiazole with standard antibiotics, supported by established experimental protocols and data from related thiazole derivatives.
This publication presents a comparative overview of the antimicrobial efficacy of the novel compound this compound against commonly used antibiotics. While direct and comprehensive comparative data for this specific molecule is still emerging, this guide synthesizes available research on structurally similar thiazole derivatives to provide a benchmark for its potential activity. The document outlines detailed experimental methodologies for key antimicrobial susceptibility tests and visualizes both the testing workflow and a potential mechanism of action.
Data Presentation: Antimicrobial Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various thiazole derivatives, including those with a 2-thienyl moiety, against a range of pathogenic bacteria and fungi. These values are juxtaposed with the MICs of standard antibiotics where available in the cited literature. It is important to note that these are not direct comparisons with this compound but serve as a reference for the potential efficacy of this class of compounds.
Table 1: Antibacterial Activity of Thiazole Derivatives (MIC in µg/mL)
| Compound/Antibiotic | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Thiazole Derivative with 2-thienyl moiety | 6.25 - 12.5 | - | 6.25 - 12.5 | 6.25 - 12.5 | [1] |
| Phenylacetamido-thiazole derivative | 1.56 - 6.25 | 1.56 - 6.25 | 1.56 - 6.25 | 1.56 - 6.25 | [1] |
| Ampicillin | - | 0.06 | - | - | [1] |
| Chloramphenicol | 3.125 | - | - | - | [2] |
| Ciprofloxacin | - | - | - | - | |
| Tetracycline | - | - | - | - |
Note: A "-" indicates that data was not available in the cited sources.
Table 2: Antifungal Activity of Thiazole Derivatives (MIC in µg/mL)
| Compound/Antifungal | Candida albicans | Aspergillus fumigatus | Aspergillus flavus | Reference |
| Thiazole Derivative with 2-thienyl moiety | - | 6.25 - 12.5 | 6.25 - 12.5 | [1] |
| Amphotericin B | 0.12 | 0.12 | - | [1] |
| Clotrimazole | - | - | - | [3] |
Note: A "-" indicates that data was not available in the cited sources.
Experimental Protocols
The following are detailed methodologies for two standard assays used to determine the antimicrobial efficacy of a compound.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
a. Preparation of Materials:
-
Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of concentrations.
-
Microorganism Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
96-Well Microtiter Plates: Sterile plates are used to perform the assay.
-
Controls: Positive (microorganism in broth without the test compound) and negative (broth only) controls are included.
b. Assay Procedure:
-
100 µL of sterile broth is added to each well of a 96-well plate.
-
100 µL of the test compound stock solution is added to the first well of each row and mixed.
-
A two-fold serial dilution is performed by transferring 100 µL from the first well to the second, and so on, down the plate. The final 100 µL from the last dilution well is discarded.
-
100 µL of the standardized microorganism inoculum is added to each well, except for the negative control wells.
-
The plate is incubated at 35-37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
c. Interpretation of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Zone of Inhibition Assay via Disk Diffusion
This qualitative method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of inhibited microbial growth around a disk impregnated with the test compound.
a. Preparation of Materials:
-
Agar Plates: Mueller-Hinton agar plates are used for bacteria.
-
Microorganism Inoculum: A standardized suspension of the test microorganism (0.5 McFarland standard) is used to create a lawn on the agar surface using a sterile swab.
-
Filter Paper Disks: Sterile filter paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the test compound.
-
Standard Antibiotic Disks: Commercially available disks containing standard antibiotics are used for comparison.
b. Assay Procedure:
-
The surface of the agar plate is uniformly inoculated with the test microorganism.
-
The impregnated disks (test compound and standard antibiotics) are placed on the agar surface, ensuring firm contact.
-
The plates are incubated in an inverted position at 35-37°C for 18-24 hours.
c. Interpretation of Results: The diameter of the clear zone of no growth around each disk is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for antimicrobial susceptibility testing.
Hypothesized Signaling Pathway Disruption
Thiazole derivatives have been reported to exert their antimicrobial effects through various mechanisms. The following diagram illustrates a hypothetical signaling pathway that could be disrupted by this compound, leading to bacterial cell death.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In Vitro to In Vivo Correlation of 2-Methyl-4-(2-thienyl)-1,3-thiazole Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anticancer activity of 2-Methyl-4-(2-thienyl)-1,3-thiazole, a member of the promising thiazole class of heterocyclic compounds. While direct experimental data for this specific molecule is limited in publicly available literature, this document extrapolates its potential efficacy by comparing experimental data from structurally similar thiazole derivatives against established anticancer agents. The following sections detail in vitro cytotoxicity, propose an in vivo evaluation framework, and provide standardized experimental protocols.
In Vitro Activity Comparison
The in vitro cytotoxic effects of various thiazole derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is presented below for representative thiazole analogues and a standard chemotherapeutic agent, Doxorubicin. This data provides a benchmark for the anticipated performance of this compound.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Thiazole Derivative 1 (2-amino-4-methyl-thiazole based) | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | |
| Thiazole Derivative 2 (Thiazole-naphthalene hybrid) | MCF-7 (Breast) | 0.48 ± 0.03 | - | - |
| A549 (Lung) | 0.97 ± 0.13 | - | - | |
| Thiazole Derivative 3 (2-thienyl substituted) | SaOS-2 (Bone) | 0.190 ± 0.045 µg/mL | - | - |
| Doxorubicin (Standard of Care) | HepG-2 (Liver) | 4.50 | - | - |
| MCF-7 (Breast) | 4.17 | - | - |
Proposed In Vivo Efficacy Evaluation: Xenograft Model
To establish an in vitro to in vivo correlation, the most promising compounds from in vitro screening are typically advanced to in vivo studies. A standard approach is the use of a xenograft mouse model, where human cancer cells are implanted into immunocompromised mice.[1] The following table outlines a proposed structure for presenting data from such a study.
| Treatment Group | Dosage (mg/kg) | Tumor Volume (mm³) at Day 21 (Mean ± SD) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | 0 |
| This compound | 10 | Data to be determined | Data to be determined |
| 25 | Data to be determined | Data to be determined | |
| Alternative Thiazole 1 | 10 | Data to be determined | Data to be determined |
| Doxorubicin | 5 | 450 ± 90 | 70 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standardized protocols for the key assays discussed in this guide.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2]
Materials:
-
96-well plates
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound and other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
In Vivo Efficacy: Human Tumor Xenograft Model
Xenograft models are a cornerstone of preclinical cancer research, providing a platform to study the efficacy of novel therapeutics in an in vivo setting.[1][3]
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cells
-
Matrigel (optional, to support tumor growth)
-
Test compounds and vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation: Harvest cancer cells from culture. Resuspend the cells in a sterile solution (e.g., PBS or culture medium), optionally mixed with Matrigel. Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compounds and the vehicle control to their respective groups according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
Endpoint and Analysis: The study is typically terminated when the tumors in the control group reach a predetermined size. Euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis). Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Visualized Pathways and Workflows
To further elucidate the mechanisms and processes involved, the following diagrams are provided.
Caption: A simplified diagram of the intrinsic apoptosis pathway potentially activated by thiazole derivatives.
Caption: A flowchart illustrating the typical progression from in vitro screening to in vivo efficacy studies.
References
- 1. Substituted Thiazole Derivatives Provide Corrective Anti-tumour and Anti-oxidant Activities against Ehrlich Ascites Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Thienyl vs. Phenyl Substituted Thiazoles: A Head-to-Head Comparison in Biological Assays
A comprehensive analysis of the impact of substituting thienyl versus phenyl moieties on the biological efficacy of thiazole derivatives reveals significant differences in antimicrobial, anticancer, and enzyme inhibitory activities. This guide provides a comparative overview supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in drug discovery and development.
The isosteric replacement of a phenyl ring with a thienyl group in thiazole-based compounds has been a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The thiophene ring, being more electron-rich and possessing a different size and shape compared to the phenyl ring, can lead to altered binding interactions with biological targets, ultimately influencing the compound's efficacy. This guide synthesizes data from various studies to provide a clear comparison of these two important classes of thiazole derivatives.
Antimicrobial Activity: Thienyl Substituents Often Enhance Potency
In the realm of antimicrobial agents, the substitution of a thienyl group for a phenyl ring on the thiazole core has often resulted in enhanced activity. This is particularly evident in studies against various bacterial and fungal strains. The smaller size and distinct electronic properties of the thienyl ring are thought to contribute to better binding with microbial enzymes or cellular components.
One study highlighted that switching from a bulkier 3-methoxy-4-hydroxy-phenyl substituent to a smaller 2-thienyl group enhanced both antibacterial and antifungal activities. This suggests that steric factors and the electronic nature of the substituent play a crucial role in the antimicrobial potency of these thiazole derivatives.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound ID | R-Group | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus | Candida albicans | Reference |
| 1a | 2-Thienyl | 5 | 10 | 5 | 5 | [1] |
| 1b | 3-Methoxy-4-hydroxy-phenyl | >10 | >10 | >10 | >10 | [1] |
Note: Lower MIC values indicate higher antimicrobial activity.
Anticancer Activity: A More Complex Relationship
The influence of thienyl versus phenyl substitution on the anticancer activity of thiazole derivatives appears to be more nuanced and target-dependent. While some studies report enhanced cytotoxicity with thienyl substitution, others show comparable or even reduced activity compared to their phenyl counterparts. This variability underscores the importance of the specific cancer cell line and the molecular target being investigated.
For instance, in a series of hydrazinyl-thiazole derivatives, the presence of a 2-thienyl group was found to be a key feature for potent cytotoxic activity against several cancer cell lines, including pancreatic (BxPC-3), leukemia (MOLT-4), and breast (MCF-7) cancers.
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Compound ID | R-Group | BxPC-3 (Pancreatic) | MOLT-4 (Leukemia) | MCF-7 (Breast) | Reference |
| 2a | 2-Thienyl | 1.8 | 2.1 | 2.5 | [2] |
| 2b | Phenyl | 3.2 | 3.8 | 4.1 | [2] |
Note: Lower IC50 values indicate higher anticancer activity.
Enzyme Inhibition: Target-Specific Advantages
The differential impact of thienyl and phenyl substitutions is also observed in enzyme inhibition assays. The specific interactions within the enzyme's active site, governed by the shape, size, and electronic distribution of the substituent, determine the inhibitory potency.
While comprehensive head-to-head data is limited, structure-activity relationship (SAR) studies on various enzymes suggest that the choice between a thienyl and a phenyl group can be critical for achieving desired selectivity and potency. For example, in the context of acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, various substituted phenylthiazoles have been extensively studied, with specific substitutions on the phenyl ring significantly impacting activity. While direct thienyl comparisons are less common, the principles of steric and electronic modulation remain key.
Experimental Protocols
Antifungal Susceptibility Testing (EUCAST Protocol)
The European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides standardized methods for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents. A modified broth microdilution method is commonly employed.
-
Medium Preparation: RPMI 1640 medium supplemented with 2% glucose is used as the assay medium.
-
Inoculum Preparation: Fungal conidia are counted using a hemocytometer to prepare an inoculum with a final concentration of 2–5 × 105 colony-forming units (CFU)/mL.
-
Assay Setup: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate. The fungal inoculum is then added to each well.
-
Incubation: The plates are incubated at 35°C for 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.
Anticancer Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 104 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Visualization of a Key Biological Pathway
Many thiazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. A critical pathway in this process is the intrinsic or mitochondrial pathway, which is regulated by the Bcl-2 family of proteins.
Caption: Intrinsic apoptosis pathway induced by thiazole derivatives.
Conclusion
References
Confirmation of Target Engagement for 2-Methyl-4-(2-thienyl)-1,3-thiazole in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies to confirm the cellular target engagement of 2-Methyl-4-(2-thienyl)-1,3-thiazole. While the direct cellular target of this specific compound is not definitively established in publicly available literature, this guide will proceed under the well-supported hypothesis that, like many thiazole derivatives, it acts as a kinase inhibitor. For the purpose of providing a detailed and practical comparison, we will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis frequently targeted by thiazole-containing compounds, as a putative target.[1]
This document will compare the performance of this compound with established VEGFR-2 inhibitors, Sorafenib and Sunitinib, and provide detailed experimental protocols and data presentation to aid researchers in designing and interpreting target engagement studies.
Data Presentation: Comparative Inhibitor Performance
The following table summarizes hypothetical, yet plausible, quantitative data for this compound against known VEGFR-2 inhibitors. This data is essential for comparing the potency and cellular efficacy of the compound.
| Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) (VEGFR-2 Phosphorylation) | CETSA Shift (°C) at 10 µM |
| This compound | VEGFR-2 (Hypothetical) | 150 | 750 | 2.5 |
| Sorafenib | VEGFR-2 | 20 | 90 | 3.1 |
| Sunitinib | VEGFR-2 | 10 | 50 | 3.5 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[2][3]
Objective: To determine if this compound directly binds to and stabilizes VEGFR-2 in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs), which endogenously express VEGFR-2, to 80-90% confluency.
-
Treat cells with either this compound (10 µM), a known VEGFR-2 inhibitor (e.g., Sunitinib, 10 µM), or DMSO (vehicle control) for 2 hours.
-
-
Thermal Challenge:
-
Harvest and wash the cells, then resuspend them in a phosphate-buffered saline (PBS) solution containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble VEGFR-2 in the supernatant by Western blotting using a specific anti-VEGFR-2 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble VEGFR-2 as a function of temperature for each treatment condition.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
-
In-Cell Kinase Inhibition Assay (VEGFR-2 Phosphorylation)
This assay measures the ability of a compound to inhibit the catalytic activity of its target kinase within the cell.
Objective: To quantify the potency of this compound in inhibiting VEGFR-2 phosphorylation in a cellular context.
Methodology:
-
Cell Culture and Serum Starvation:
-
Plate HUVECs and allow them to adhere overnight.
-
Serum-starve the cells for 12-16 hours to reduce basal receptor tyrosine kinase activity.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with a serial dilution of this compound or control inhibitors for 2 hours.
-
Stimulate the cells with VEGF (50 ng/mL) for 10 minutes to induce VEGFR-2 phosphorylation.
-
-
Lysate Preparation and Analysis:
-
Lyse the cells and collect the total protein.
-
Determine the levels of phosphorylated VEGFR-2 (pVEGFR-2) and total VEGFR-2 using a sandwich ELISA or Western blot.
-
-
Data Analysis:
-
Normalize the pVEGFR-2 signal to the total VEGFR-2 signal.
-
Plot the percentage of inhibition of VEGFR-2 phosphorylation against the compound concentration.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the VEGFR-2 phosphorylation.
-
Reporter Gene Assay for Downstream Pathway Activation
This assay assesses the functional consequence of target engagement by measuring the activity of a downstream transcription factor.[4][5]
Objective: To determine if this compound inhibits the VEGF-induced activation of a downstream signaling pathway, such as the activation of the NFAT (Nuclear Factor of Activated T-cells) transcription factor.
Methodology:
-
Cell Line and Transfection:
-
Use a suitable cell line (e.g., HEK293) and co-transfect with plasmids expressing VEGFR-2 and a reporter construct containing the luciferase gene under the control of an NFAT-responsive promoter.
-
-
Compound Treatment and Stimulation:
-
Treat the transfected cells with various concentrations of this compound or control compounds for 2 hours.
-
Stimulate the cells with VEGF.
-
-
Luciferase Assay:
-
After a suitable incubation period (e.g., 6-8 hours), lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Plot the percentage of inhibition of luciferase activity against the compound concentration to determine the IC50 value.
-
Mandatory Visualizations
The following diagrams illustrate the key experimental workflow and the targeted signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 3. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dual Luciferase Assay System for Rapid Assessment of Gene Expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 2-Methyl-4-(2-thienyl)-1,3-thiazole in a Laboratory Setting
Immediate Safety and Logistical Information for the Disposal of 2-Methyl-4-(2-thienyl)-1,3-thiazole
Core Principle: Waste Characterization and Segregation
The foundational step in proper chemical disposal is accurate waste characterization. Since a comprehensive Safety Data Sheet (SDS) with specific disposal instructions for this compound is not publicly available, it is imperative to obtain the manufacturer-specific SDS . This document will provide definitive information on the compound's hazards and required disposal methods. In the absence of a specific SDS, the compound should be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure appropriate PPE is worn, including but not limited to:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A laboratory coat.
-
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name: "this compound".
-
Do not mix with other waste streams unless compatibility has been verified.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with all available information about the compound, including its chemical name and any known hazards.
-
-
Documentation:
-
Maintain a detailed record of the amount of this compound being disposed of and the date of disposal.
-
General Guidance for Thiazole Derivatives:
While specific data is lacking for this particular compound, related thiazole derivatives often present hazards that may include skin and eye irritation, and potential respiratory irritation. Therefore, it is prudent to handle this compound with care to avoid all personal contact, including inhalation.[1][2] In the event of a spill, it should be contained and absorbed with an inert material, and the cleanup materials should be disposed of as hazardous waste.[1]
Disposal Decision Workflow
The following diagram outlines the logical steps for determining the appropriate disposal route for a laboratory chemical like this compound.
Caption: Logical workflow for the proper disposal of laboratory chemical waste.
Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions provided in the manufacturer's Safety Data Sheet and consult with your institution's Environmental Health and Safety department for guidance tailored to your specific circumstances and location.
References
Essential Safety and Operational Guide for 2-Methyl-4-(2-thienyl)-1,3-thiazole
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Methyl-4-(2-thienyl)-1,3-thiazole was found. The following guidance is based on the safety profiles of structurally similar thiazole derivatives. Researchers must consult with their institution's Environmental Health and Safety (EHS) department for specific handling and disposal protocols.
This guide provides essential safety and logistical information for the handling of this compound, a compound of interest for researchers, scientists, and professionals in drug development. The procedural guidance herein is designed to ensure safe operational conduct and proper disposal.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against chemical splashes and airborne particles.[1] |
| Face Shield | Worn over safety goggles | Recommended for handling larger quantities or when splashing is a significant risk. | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Provides protection against incidental contact with a broad range of chemicals. |
| Body Protection | Laboratory Coat | Long-sleeved, chemical-resistant | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Chemical Fume Hood | Standard laboratory equipment | Primary engineering control to prevent inhalation of vapors or aerosols. |
| N95 or higher Respirator | NIOSH-approved | Required when handling the compound as a powder or if a fume hood is not available. |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing the appropriate PPE.[2]
-
Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.
-
Hygiene: Thoroughly wash hands with soap and water after handling and before eating, drinking, or smoking. Contaminated clothing should be removed immediately and laundered before reuse.[2]
Storage:
-
Container: Store the compound in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][3]
-
Segregation: Store separately from foodstuffs and other reactive chemicals.
Emergency Procedures
| Incident | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][5] |
| Spill | For minor spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For major spills, evacuate the area and contact your institution's EHS department.[2] |
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Characterization: this compound should be treated as hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.
-
Disposal Request: Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.
-
Container Disposal: Empty containers should be handled as hazardous waste and disposed of according to institutional protocols.[5]
Experimental Workflow
The following diagram illustrates a generalized workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
